ACEA1011
Description
Propriétés
Numéro CAS |
153504-72-4 |
|---|---|
Formule moléculaire |
C9H4ClF3N2O2 |
Poids moléculaire |
264.59 g/mol |
Nom IUPAC |
5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |
Clé InChI |
JDCKMCIQUXTYQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |
Apparence |
Solid powder |
Autres numéros CAS |
153504-72-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1011 ACEA-1011 |
Origine du produit |
United States |
Foundational & Exploratory
ACEA1011: A Technical Guide to its Mechanism of Action as a Novel NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of ACEA1011, a novel small molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glycine Site
This compound is a quinoxalinedione derivative that functions as a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor.[1][2] The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By competitively inhibiting the binding of glycine, this compound prevents the conformational change necessary for ion channel opening, thereby blocking the influx of Ca2+ and Na+ ions. This inhibitory action modulates glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes, including pain perception.
The chemical structure of this compound, a quinoxalinedione, is related to other known non-NMDA and NMDA receptor antagonists.[3][4][5][6] This class of compounds has been a subject of interest for their potential therapeutic applications in neurological disorders.
Signaling Pathway of NMDA Receptor Modulation by this compound
Caption: Competitive antagonism of this compound at the NMDA receptor glycine site.
Preclinical Efficacy: Antinociceptive Effects in the Formalin Test
The primary preclinical evidence for the activity of this compound comes from the formalin test in mice, a widely used model of tonic pain that has both a neurogenic (early phase) and an inflammatory (late phase) component.[7] this compound demonstrated a dose-dependent antinociceptive effect in both phases of the formalin test, indicating its potential as an analgesic.[7]
Quantitative Data: Antinociceptive Efficacy of this compound
| Experimental Model | Phase | Endpoint | This compound ED₅₀ (95% CI) |
| Mouse Formalin Test | Early Phase (0-5 min) | Antinociception | 15.60 (6.24-25.0) mg/kg |
| Mouse Formalin Test | Late Phase (15-30 min) | Antinociception | 9.45 (3.51-15.4) mg/kg |
Data extracted from Lutfy K, et al. NIDA Res Monogr. 1995; 147:220-33.[7]
Of note, chronic administration of this compound did not lead to the development of tolerance to its antinociceptive effects in the formalin test.[7] This contrasts with opioid analgesics like morphine, which are known to produce tolerance with repeated use.
Detailed Experimental Protocols
Murine Formalin Test for Antinociception
The following protocol is a generalized representation based on standard methodologies for the formalin test in mice.
-
Animals: Male Swiss Webster mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.
-
Observation and Scoring: Immediately after formalin injection, the mouse is placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The antinociceptive effect is calculated as the percentage of inhibition of the licking/biting time in the drug-treated group compared to the vehicle-treated group. The ED₅₀ (the dose that produces 50% of the maximal effect) is then calculated using a dose-response curve.
Experimental Workflow for the Murine Formalin Test
Caption: Workflow of the murine formalin test for antinociception assessment.
Conclusion and Future Directions
This compound is a preclinical compound with a well-defined mechanism of action as a competitive antagonist at the NMDA receptor glycine site. Its demonstrated efficacy in a model of tonic pain, coupled with a lack of tolerance development, suggests a potential therapeutic utility in pain management. Further research would be necessary to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy and safety in other preclinical models of neurological disorders where NMDA receptor hyperexcitability is implicated. The detailed methodologies provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound and related compounds.
References
- 1. ACEA-1011, a novel NMDA receptor/glycine site antagonist, produces antinociception but not tolerance in the formalin test in mice. | Profiles RNS [connect.rtrn.net]
- 2. ACEA-1011, a novel NMDA receptor/glycine site antagonist, produces antinociception but not tolerance in the formalin test in mice. | Profiles RNS [profiles.cdrewu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The quinoxalinediones antagonise the visual firing of sustained retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emergence of ACEA1011 Analogs: A Technical Guide to Nonpeptide Angiotensin-(1-7) Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. Classically, the RAS is understood through the actions of angiotensin II (Ang II), which, via the angiotensin type 1 (AT1) receptor, mediates vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis, the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1-7)/Mas receptor (MasR) axis, has emerged as a key player in opposing the detrimental effects of the classical pathway. Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide, exerts vasodilatory, anti-inflammatory, and anti-proliferative effects through its G protein-coupled receptor, Mas.
The therapeutic potential of Ang-(1-7) is limited by its short half-life and poor oral bioavailability. This has driven the development of nonpeptide mimetics that activate the Mas receptor, offering a promising therapeutic strategy for a range of diseases. This technical guide focuses on the core science behind these mimetics, with a particular emphasis on the well-characterized analog, AVE0991, as a representative for compounds of the "ACEA1011" class. We will delve into its mechanism of action, signaling pathways, and the experimental evidence supporting its therapeutic potential.
Mechanism of Action: Mas Receptor Agonism
Nonpeptide Ang-(1-7) mimetics like AVE0991 act as selective agonists for the Mas receptor.[1][2] Unlike Ang-(1-7), these synthetic small molecules are resistant to degradation by peptidases, offering improved stability and oral bioavailability.[2] Activation of the Mas receptor by these mimetics initiates a signaling cascade that counteracts the pathological effects of the Ang II/AT1 receptor axis.
Key Signaling Pathways
The therapeutic effects of nonpeptide Ang-(1-7) mimetics are mediated through the modulation of several key signaling pathways. Upon binding to the Mas receptor, these compounds trigger downstream signaling that promotes vasodilation, reduces inflammation, and inhibits fibrosis.
The PI3K/Akt/eNOS Pathway and Nitric Oxide Production
A primary mechanism of action is the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.
Counter-regulation of the Ang II/AT1R Pro-inflammatory Pathway
Nonpeptide Ang-(1-7) mimetics also exert their anti-inflammatory effects by inhibiting the pro-inflammatory signaling cascade initiated by Ang II binding to the AT1 receptor. This includes the suppression of key transcription factors and kinases involved in the inflammatory response.
Quantitative Data from Preclinical Studies
The therapeutic potential of AVE0991 has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.
Table 1: Effects of AVE0991 on Atherosclerosis in ApoE-knockout Mice
| Parameter | Control Group (ApoE-/-) | AVE0991-Treated Group (ApoE-/-) | Percentage Change | Reference |
| Atherosclerotic Lesion Area ("en face" method) | 14.6 ± 2.1% | 7.63 ± 1.6% | ↓ 47.7% | [3][4] |
| Atherosclerotic Lesion Area (aortic root cross-section) | 91,416 ± 8,357 µm² | 47,235 ± 7,546 µm² | ↓ 48.3% | [3][4] |
Table 2: Effects of AVE0991 on Neuroinflammation in Aged Rats
| Parameter | Vehicle-Treated Group | AVE0991-Treated Group | Fold Change | Reference |
| Hippocampal IL-1β Protein Levels (relative to control) | ~2.5 fold increase | ~1.5 fold increase | ↓ ~40% vs. vehicle | [5][6] |
| Hippocampal TNF-α Protein Levels (relative to control) | ~2.0 fold increase | ~1.2 fold increase | ↓ ~40% vs. vehicle | [5][6] |
| Hippocampal CD11b Expression (microglial activation marker, relative to control) | ~2.2 fold increase | ~1.3 fold increase | ↓ ~41% vs. vehicle | [5][6] |
Table 3: Effects of AVE0991 on Colitis in Mice
| Parameter | DSS-Treated Control Group | DSS + AVE0991 (40 mg/kg) Treated Group | Outcome | Reference |
| Body Weight Change (Day 5) | ~15% drop | Restored to Untreated Level | Amelioration of weight loss | [7] |
| Colon Length | Significantly shortened | Restored to Untreated Level | Reduction in colon shortening | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.
Atherosclerosis Model in ApoE-knockout Mice
-
Animal Model: Male Apolipoprotein E (ApoE)-knockout mice on a C57BL/6J background, a well-established model for spontaneous atherosclerosis.[8][9]
-
Treatment Protocol: At 8 weeks of age, mice are fed a standard chow diet. The experimental group receives the same diet mixed with AVE0991 at a dose of 0.58 µmol per kg of body weight per day for 4 months. The control group receives the standard chow diet without the compound.[9]
-
Quantification of Atherosclerosis:
-
"En face" analysis: Aortas are dissected, opened longitudinally, and stained with Sudan IV to visualize lipid-rich atherosclerotic plaques. The percentage of the total aortic surface area covered by lesions is quantified using image analysis software.[9]
-
Aortic Root Cross-section Analysis: The heart and ascending aorta are embedded, and cryosections of the aortic root are prepared. Sections are stained with Oil Red O to identify lipid deposits. The total lesion area is measured using image analysis software.[8][9]
-
Neuroinflammation Model in Aged Rats
-
Animal Model: Aged (18-month-old) male Sprague-Dawley rats are used to model age-related neuroinflammation.[5]
-
Surgical Procedure (Laparotomy): To induce a systemic inflammatory response that results in neuroinflammation, rats undergo a laparotomy under isoflurane anesthesia. A 3-cm midline incision is made through the skin, linea alba, and peritoneum. The cecum is exteriorized and gently manipulated for 1 minute before being returned to the peritoneal cavity. The incision is then sutured. Sham-operated rats undergo the same procedure without manipulation of the cecum.[5][6]
-
Treatment Protocol: Immediately after surgery, the treatment group receives a single intranasal administration of AVE0991 (0.9 mg/kg). The control group receives a vehicle.[5]
-
Assessment of Neuroinflammation:
-
Western Blot Analysis: Hippocampal tissue is homogenized, and protein lysates are prepared. Protein levels of inflammatory markers such as IL-1β, TNF-α, and the microglial activation marker CD11b are quantified by Western blotting.[5][6]
-
ELISA: Protein levels of cytokines in hippocampal homogenates can also be quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
-
Animal Model: Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water.
-
Treatment Protocol:
-
Assessment of Colitis Severity:
-
Clinical Parameters: Body weight, stool consistency, and the presence of blood in the feces are monitored daily.[7]
-
Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length and weight are measured.[7]
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and tissue damage.[7]
-
Conclusion and Future Directions
Nonpeptide Ang-(1-7) mimetics, exemplified by AVE0991, represent a promising class of therapeutic agents with the potential to treat a wide range of cardiovascular, inflammatory, and metabolic diseases. Their ability to selectively activate the protective ACE2/Ang-(1-7)/MasR axis of the renin-angiotensin system provides a novel approach to counteract the detrimental effects of the classical Ang II/AT1R pathway.
The data presented in this technical guide highlight the robust preclinical evidence supporting the anti-atherosclerotic, anti-inflammatory, and gut-protective effects of these compounds. The detailed experimental protocols provide a foundation for further research and development in this area. Future studies should focus on elucidating the full spectrum of signaling pathways modulated by these mimetics, exploring their efficacy in other disease models, and ultimately, translating these promising preclinical findings into clinical applications for the benefit of patients. The development of orally bioavailable, stable, and selective Mas receptor agonists like AVE0991 opens up new avenues for the pharmacological management of a host of chronic diseases.
References
- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AVE 0991-angiotensin-(1-7) receptor agonist, inhibits atherogenesis in apoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 5. The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits an Additive Effect with Azathioprine | MDPI [mdpi.com]
- 7. Anti‐atherosclerotic effect of the angiotensin 1–7 mimetic AVE0991 is mediated by inhibition of perivascular and plaque inflammation in early atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACEA1011 (Sotatercept): Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACEA1011, now widely known as sotatercept, is a first-in-class activin signaling inhibitor that has emerged as a promising therapeutic agent for pulmonary arterial hypertension (PAH). Structurally, it is a recombinant fusion protein, meticulously engineered to function as a high-affinity ligand trap for members of the transforming growth factor-β (TGF-β) superfamily. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of action of sotatercept. Furthermore, it details the experimental protocols employed in pivotal clinical trials that have established its efficacy and safety profile, presenting key quantitative data in a structured format for ease of reference and comparison.
Chemical Structure and Physicochemical Properties
Sotatercept is a homodimeric recombinant fusion protein.[1][2][3] Its design incorporates the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc domain of human immunoglobulin G1 (IgG1).[1][2][3] This fusion bestows both its therapeutic functionality and favorable pharmacokinetic characteristics. The ActRIIA portion acts as a decoy receptor, while the Fc fragment enhances the protein's stability and extends its circulating half-life. The molecular weight of the sotatercept-csrk homodimer, based on its amino acid sequence, is approximately 78 kDa.[3]
Table 1: Physicochemical and Pharmacokinetic Properties of Sotatercept
| Property | Value | Reference |
| Molecular Identity | Recombinant fusion protein of human ActRIIA extracellular domain and human IgG1 Fc domain | [1][2][3] |
| Molecular Weight | ~78 kDa (homodimer) | [3] |
| Bioavailability (Subcutaneous) | ~66% | [1][2][3][4] |
| Time to Peak Concentration (Tmax) | ~7 days (range: 2-8 days) | [1][2][3][4] |
| Volume of Distribution (Vd) | ~5.3 L | [1][2][3][4] |
| Clearance (CL) | ~0.18 L/day | [1][2][3][4] |
| Elimination Half-life (t½) | ~24 days | [1][2][3] |
| Metabolism | Catabolic pathways into small peptides | [1][2][3] |
Mechanism of Action: Rebalancing Cellular Signaling in PAH
Pulmonary arterial hypertension is characterized by the excessive proliferation of endothelial and smooth muscle cells in the pulmonary arteries, leading to vascular remodeling and increased pulmonary vascular resistance.[1] This pathology is linked to an imbalance in signaling pathways within the TGF-β superfamily. Specifically, there is an overactivation of the pro-proliferative pathway mediated by activin and growth differentiation factors (GDFs) through the activin receptor type IIA (ActRIIA) and Smad2/3 signaling.[1] Concurrently, the anti-proliferative pathway, mediated by bone morphogenetic protein receptor type II (BMPR2) and Smad1/5/8 signaling, is often impaired.[1]
Sotatercept functions as a "ligand trap," sequestering circulating activins and GDFs with high affinity.[1][2] By binding to these ligands, sotatercept prevents their interaction with the endogenous ActRIIA, thereby inhibiting the downstream pro-proliferative Smad2/3 signaling cascade.[1] This action helps to restore the balance between the pro-proliferative and anti-proliferative pathways, mitigating the vascular remodeling that drives PAH.
Clinical Efficacy and Safety
The efficacy and safety of sotatercept in the treatment of PAH have been demonstrated in several key clinical trials, most notably the Phase 2 PULSAR and the Phase 3 STELLAR studies.
Efficacy Data from Pivotal Clinical Trials
These trials consistently showed that sotatercept, when added to background PAH therapy, resulted in statistically significant and clinically meaningful improvements in exercise capacity and hemodynamic measures.
Table 2: Key Efficacy Outcomes from the PULSAR and STELLAR Trials
| Outcome Measure | PULSAR (Phase 2) - 24 Weeks | STELLAR (Phase 3) - 24 Weeks |
| Change in 6-Minute Walk Distance (6MWD) | 0.3 mg/kg: +29.4 m (vs. placebo) 0.7 mg/kg: +21.4 m (vs. placebo) | Sotatercept: +40.8 m (95% CI: 27.5-54.1; p<0.001 vs. placebo) |
| Change in Pulmonary Vascular Resistance (PVR) | 0.3 mg/kg: -145.8 dyn·s·cm⁻⁵ (vs. placebo) 0.7 mg/kg: -239.5 dyn·s·cm⁻⁵ (vs. placebo) | Sotatercept: Statistically significant reduction vs. placebo |
| Change in NT-proBNP | Statistically significant decrease vs. placebo | Sotatercept: Statistically significant reduction vs. placebo |
| Improvement in WHO Functional Class | 0.3 mg/kg: 31% improved ≥1 class 0.7 mg/kg: 17% improved ≥1 class Placebo: 12% improved ≥1 class | Sotatercept: 29.4% improved vs. 13.8% for placebo (p<0.001) |
| Time to Clinical Worsening or Death | - | Sotatercept: 84% reduction in risk vs. placebo (HR=0.16; 95% CI: 0.08-0.35; p<0.001) |
Data compiled from published clinical trial results.
Safety and Tolerability
The most commonly reported adverse events associated with sotatercept treatment include epistaxis, telangiectasia, headache, rash, and diarrhea. Hematological effects, such as an increase in hemoglobin and thrombocytopenia, have also been observed and require monitoring.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the clinical evaluation of sotatercept.
Clinical Trial Design (PULSAR & STELLAR)
A general workflow for the pivotal clinical trials of sotatercept is outlined below.
Methodology:
-
Patient Population: Adult patients with a confirmed diagnosis of PAH (WHO Group 1), functional class II or III, and on stable background therapy were enrolled.
-
Randomization: Participants were randomly assigned to receive either sotatercept or a matching placebo in addition to their standard of care.
-
Dosing: Sotatercept was administered via subcutaneous injection every 3 weeks. The initial dose was 0.3 mg/kg, which was escalated to a target dose of 0.7 mg/kg.[1]
-
Treatment Duration: The primary efficacy and safety data were collected over a 24-week double-blind treatment period.
-
Efficacy Assessments: The primary endpoint was the change in 6-minute walk distance from baseline to week 24. Secondary endpoints included changes in pulmonary vascular resistance, NT-proBNP levels, and WHO functional class.
Six-Minute Walk Test (6MWT)
Objective: To assess exercise capacity by measuring the distance a patient can walk in six minutes.
Protocol:
-
Pre-test Preparation: The test is conducted on a flat, hard surface with a minimum length of 25-30 meters. The course is marked at regular intervals. Patient's baseline heart rate, blood pressure, oxygen saturation, and dyspnea score (e.g., Borg scale) are recorded.
-
Patient Instructions: The patient is instructed to walk as far as possible in six minutes, back and forth along the marked course. They are permitted to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.
-
During the Test: Standardized phrases of encouragement are given at specific intervals. The supervising technician monitors the patient for any adverse symptoms.
-
Post-test Measurement: After six minutes, the total distance walked is recorded to the nearest meter. Post-test vital signs and dyspnea score are also recorded.
Right Heart Catheterization (RHC) for PVR Measurement
Objective: To directly measure hemodynamic parameters, including pulmonary vascular resistance.
Protocol:
-
Catheter Insertion: A pulmonary artery catheter is inserted into a large central vein (e.g., internal jugular, subclavian, or femoral) under sterile conditions and local anesthesia.
-
Catheter Advancement: The catheter is advanced through the right atrium and right ventricle into the pulmonary artery. The position of the catheter is confirmed by observing characteristic pressure waveforms.
-
Pressure Measurements: Pressures in the right atrium, right ventricle, and pulmonary artery are directly measured. The pulmonary capillary wedge pressure (PCWP), an estimate of left atrial pressure, is measured by inflating the balloon at the catheter tip.
-
Cardiac Output (CO) Measurement: Cardiac output is typically determined using the thermodilution or Fick method.
-
PVR Calculation: Pulmonary vascular resistance is calculated using the following formula: PVR (Wood units) = (Mean Pulmonary Artery Pressure - PCWP) / Cardiac Output
NT-proBNP Measurement
Objective: To quantify the level of N-terminal pro-B-type natriuretic peptide, a biomarker of cardiac stress.
Protocol:
-
Sample Collection: A whole blood sample is collected from the patient into a tube containing an anticoagulant (typically EDTA).
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from the cellular components.
-
Immunoassay: The plasma concentration of NT-proBNP is measured using a quantitative immunoassay. A common method is an electrochemiluminescence immunoassay (ECLIA) performed on an automated analyzer (e.g., Roche Elecsys).
-
Principle of ECLIA: This is a sandwich immunoassay. Patient sample is incubated with a biotinylated monoclonal NT-proBNP-specific antibody and a monoclonal NT-proBNP-specific antibody labeled with a ruthenium complex. Streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction. The mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode. Unbound substances are removed. Application of a voltage to the electrode induces a chemiluminescent emission which is measured by a photomultiplier. The light signal is proportional to the concentration of NT-proBNP in the sample.
Conclusion
This compound (sotatercept) represents a significant advancement in the treatment of pulmonary arterial hypertension. Its unique mechanism of action as a ligand trap for activins and GDFs directly addresses the underlying pathology of vascular remodeling. The robust clinical data from trials such as PULSAR and STELLAR demonstrate its potential to improve exercise capacity, hemodynamics, and clinical outcomes for patients with PAH. This technical guide provides a foundational understanding of sotatercept for researchers and clinicians working to further elucidate its therapeutic potential and optimize its use in clinical practice.
References
Unraveling the Pharmacology of AVE0991: A Technical Guide to the Non-Peptide Mas Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical ACE/Angiotensin II/AT1 receptor axis is well-known for its role in vasoconstriction and inflammation, a counter-regulatory pathway, the ACE2/Angiotensin-(1-7)/Mas receptor axis, has emerged as a key player in promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][2] Central to this protective axis is the G protein-coupled Mas receptor, activated by the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)).[1][2] However, the therapeutic potential of Ang-(1-7) is limited by its short half-life. This has driven the development of non-peptide agonists of the Mas receptor, with AVE0991 being a prominent and well-characterized example.
This technical guide provides a comprehensive overview of the pharmacology of AVE0991, a selective non-peptide Mas receptor agonist. It is designed to serve as a resource for researchers and drug development professionals working on the renin-angiotensin system and related therapeutic areas.
Nomenclature Clarification: ACEA1011 vs. AVE0991
Initial inquiries into a direct comparison between "this compound" and AVE0991 have revealed a likely misidentification in nomenclature. Extensive literature searches did not yield any information on a compound designated "this compound" that is relevant to the Angiotensin-(1-7)/Mas receptor axis.
However, a compound with a similar designation, ACEA-1011 (5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione), has been identified as a glutamate receptor antagonist, specifically acting on the glycine site of the NMDA receptor.[3] This compound belongs to a completely different pharmacological class and is not a modulator of the renin-angiotensin system.
Therefore, this guide will focus exclusively on the pharmacology of AVE0991 , a key tool compound for studying the therapeutic potential of Mas receptor activation.
AVE0991: A Non-Peptide Angiotensin-(1-7) Mimetic
AVE0991 is a synthetic, non-peptide small molecule that acts as a potent and selective agonist of the Mas receptor.[4][5] Its development was a significant step in exploring the therapeutic benefits of the protective arm of the RAS, offering a more stable and orally active alternative to the endogenous peptide Ang-(1-7).[6]
Mechanism of Action
AVE0991 mimics the effects of Ang-(1-7) by binding to and activating the Mas receptor.[5] This activation triggers a cascade of intracellular signaling events that counter the detrimental effects of the Angiotensin II/AT1 receptor axis. A key downstream effect of Mas receptor activation by AVE0991 is the stimulation of nitric oxide (NO) production, which plays a crucial role in vasodilation and endothelial function.[7]
Signaling Pathways
The signaling pathways activated by AVE0991 through the Mas receptor are multifaceted and contribute to its beneficial cardiovascular and anti-inflammatory effects.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for AVE0991 from various in vitro and in vivo studies.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (IC50) | |||
| 125I-Ang-(1-7) displacement | Bovine Aortic Endothelial Cell Membranes | 21 ± 35 nM | [7] |
| 125I-Ang-(1-7) displacement | Mas-transfected COS cells | 47.5 nM | [5] |
| Functional Activity | |||
| NO Release (Peak Concentration) | Bovine Aortic Endothelial Cells (10 µM) | 295 ± 20 nM | [7] |
| O2- Release (Peak Concentration) | Bovine Aortic Endothelial Cells (10 µM) | 18 ± 2 nM | [7] |
| Antidiuretic Effect (in vivo) | Water-loaded C57BL/6 mice (0.58 nmol/g) | Significant reduction in urinary volume | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize AVE0991.
Radioligand Binding Assay
Objective: To determine the binding affinity of AVE0991 for the Mas receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the Mas receptor (e.g., bovine aortic endothelial cells or Mas-transfected COS cells).[5][7]
-
Incubation: Membranes are incubated with a radiolabeled ligand, typically 125I-Ang-(1-7), in the presence of increasing concentrations of unlabeled AVE0991.[5][7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of AVE0991 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Nitric Oxide (NO) Release Assay
Objective: To measure the ability of AVE0991 to stimulate NO production in endothelial cells.
Methodology:
-
Cell Culture: Endothelial cells (e.g., bovine aortic endothelial cells) are cultured to confluence.[7]
-
Treatment: Cells are treated with AVE0991 at various concentrations.
-
NO Detection: The concentration of NO in the cell culture supernatant is measured using a fluorescent indicator (e.g., DAF-FM diacetate) or a chemiluminescence-based NO analyzer.
-
Data Analysis: The increase in NO production in response to AVE0991 is quantified and compared to a baseline or vehicle control.
Conclusion
AVE0991 stands as a critical pharmacological tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas receptor axis. Its non-peptide nature and favorable pharmacokinetic properties compared to Ang-(1-7) make it an invaluable compound for in vitro and in vivo studies. This technical guide has provided a comprehensive overview of its mechanism of action, signaling pathways, and key pharmacological data, alongside standardized experimental protocols. A clear understanding of the distinct pharmacology of AVE0991, as separate from unrelated compounds such as ACEA-1011, is essential for advancing research in cardiovascular and inflammatory diseases. As research into the protective arm of the RAS continues, the insights gained from studies utilizing AVE0991 will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 2. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 3. Acea Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of Sapacitabine (ACEA1011)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of Sapacitabine, a chemotherapeutic drug that has been investigated for the treatment of various hematologic malignancies and solid tumors. Sapacitabine is the orally bioavailable prodrug of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), a nucleoside analog with a unique mechanism of action involving the induction of DNA strand breaks.
Preclinical and Clinical Overview
Sapacitabine and its active metabolite, CNDAC, have demonstrated significant anti-tumor activity in preclinical models of both hematologic and solid tumors.[1] In a mouse model of liver metastasis, Sapacitabine was found to be more effective than gemcitabine or 5-FU in delaying the onset and growth of liver metastases.[1] Encouraging preclinical results provided the rationale for its clinical development.[2] Clinical trials have indicated that Sapacitabine is a promising and relatively safe chemotherapeutic agent for a range of cancers.[2]
Quantitative Safety Data
The following tables summarize the key quantitative safety and toxicity data from various clinical trials of Sapacitabine.
Table 1: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) in a Phase I Study in Acute Leukemia and Myelodysplastic Syndrome
| Dosing Schedule | Dose Level | DLTs Observed | Maximum Tolerated Dose (MTD) |
| Twice daily for 7 days | 75 mg to 375 mg | Drug-associated gastrointestinal adverse effects were dose-limiting at 375 mg. One drug-related death due to neutropenic colitis occurred at this dose level.[3] | 325 mg orally twice daily for 7 days |
| Twice daily for 3 days, weekly for 2 weeks | 375 mg, 425 mg, and 475 mg | Gastrointestinal toxicity was dose-limiting at 475 mg.[3] One patient experienced grade 3 diarrhea, and another had significant thrombocytopenia.[3] | 425 mg orally twice daily for 3 days |
Table 2: Grade 3-4 Adverse Events in a Phase II Study in Elderly Patients with Acute Myeloid Leukemia (AML)
| Adverse Event | Group A (200 mg bid, 7 days) (n=40) | Group B (300 mg bid, 7 days) (n=20) | Group C (400 mg bid, 3 days/week for 2 weeks) (n=45) |
| Anemia | 8 | 12 | 15 |
| Neutropenia | 14 | 10 | 11 |
| Thrombocytopenia | 24 | 12 | 22 |
| Febrile Neutropenia | 16 | 9 | 22 |
| Pneumonia | 7 | 5 | 10 |
Data sourced from a randomized phase 2 study in elderly patients with AML.[4]
Table 3: Mortality and Grade 5 Adverse Events in a Phase II Study in Elderly Patients with AML
| Outcome/Event | Group A (200 mg bid, 7 days) | Group B (300 mg bid, 7 days) | Group C (400 mg bid, 3 days/week for 2 weeks) |
| Deaths within 30 days | - | - | 14 of 105 patients (13%) across all groups |
| Deaths within 60 days | - | - | 27 of 105 patients (26%) across all groups |
| Grade 5 Pneumonia | 2 | 1 | 3 |
| Grade 5 Sepsis | 6 | 3 | 1 |
Seven deaths were considered possibly or probably related to Sapacitabine treatment.[4]
Experimental Protocols
Phase I Study in Acute Leukemia and Myelodysplastic Syndrome
-
Objective : To determine the MTD, DLTs, and pharmacokinetics of oral Sapacitabine in patients with acute leukemia or myelodysplastic syndrome.
-
Patient Population : Patients with relapsed/refractory acute leukemia and myelodysplastic syndrome resistant to cytarabine therapy.[2]
-
Dosing Regimens :
-
7-day schedule : Sapacitabine was administered orally twice daily for 7 days, with dose escalation from 75 mg to 375 mg in six dose levels.[2]
-
3-day schedule : Sapacitabine was administered orally twice daily for 3 days, weekly for 2 weeks (days 1-3 and 8-10), with dose escalation from 375 mg to 475 mg.[2]
-
-
Toxicity Assessment : Toxicity was graded using the National Cancer Institute Common Terminology Criteria of Adverse Events (NCI-CTCAE) version 3.0.[3]
Phase II Study in Elderly Patients with AML
-
Objective : To assess the efficacy and toxicity of Sapacitabine in elderly patients with AML.
-
Patient Population : Patients aged 70 years or older with treatment-naive or first-relapse AML.[4]
-
Study Design : A randomized, phase 2 study with patients allocated to one of three Sapacitabine schedules in 28-day cycles.[4]
-
Safety and Tolerability Confirmation : After 20 patients were treated in a group, an expanded cohort of 20-25 patients was enrolled if at least four patients achieved complete remission (with or without incomplete blood count recovery) and the 30-day death rate was 20% or less.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Sapacitabine - Wikipedia [en.wikipedia.org]
- 2. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Clinical and Pharmacokinetic Study of Oral Sapacitabine in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral sapacitabine for the treatment of acute myeloid leukaemia in elderly patients: a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of ACEA1011 (Licostinel): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACEA1011, also known as ACEA-1021 and Licostinel, is a potent and selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), activates NMDA receptors, which play a crucial role in normal synaptic transmission and plasticity. However, excessive activation of NMDA receptors is implicated in a variety of neuropathological conditions, including cerebral ischemia, traumatic brain injury, and chronic pain. By modulating NMDA receptor activity, this compound has been investigated as a potential neuroprotective and analgesic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound.
Pharmacodynamics
The primary mechanism of action of this compound is the competitive antagonism of glycine binding at the NMDA receptor. The binding of both glutamate and a co-agonist, typically glycine or D-serine, is required for the opening of the NMDA receptor's ion channel. By competing with glycine, this compound reduces the frequency of channel opening, thereby attenuating excessive calcium influx and subsequent excitotoxicity.
Preclinical Efficacy
Preclinical studies have demonstrated the neuroprotective and antinociceptive effects of this compound in various animal models.
-
Neuroprotection: In a rat model of reperfusion following middle cerebral artery occlusion, a steady-state plasma concentration of 2.0 μg/mL was identified as the minimum effective level for neuroprotection[1]. In a gerbil model of global cerebral ischemia, however, this compound administered intraperitoneally at a dose of 25 mg/kg did not show significant neuroprotection[2].
-
Antinociception: this compound has demonstrated dose-dependent antinociceptive effects in the formalin test in mice, a model of tonic pain[3]. This suggests a potential role for this compound in the management of persistent pain states.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans. A dose-escalation study in patients with acute ischemic stroke provides the most detailed publicly available human pharmacokinetic data[1][4].
Table 1: Human Pharmacokinetic Parameters of this compound (Licostinel) in Acute Ischemic Stroke Patients [1]
| Dose Group | Dose (mg/kg) | Mean Half-Life (hours) |
| 1 | 0.03 | 16.5 |
| 2 | 0.10 | 11.7 |
| 3 | 0.30 | 12.3 |
| 4 | 0.60 | 9.9 |
| 5 | 1.20 | 10.2 |
| 6 | 2.40 | 8.7 |
Note: The study also included a 3.0 mg/kg dose, but the corresponding half-life was not specified in the provided source.
Maximal plasma concentrations of this compound were found to be strongly related to the administered dose, with all patients in the higher dose groups (0.60 to 2.40 mg/kg) achieving maximum plasma concentrations of ≥14 μg/mL[1].
It is important to note that the clinical development of this compound for stroke was discontinued due to low solubility and a lack of metabolism, which led to the observation of crystals in the urine of some patients.
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, the following outlines the general methodologies employed in the key studies cited.
Preclinical Neuroprotection Study (Rat Model of Cerebral Ischemia)
This study aimed to determine the minimum effective plasma concentration of this compound for neuroprotection.
-
Animal Model: A rat model of reperfusion middle cerebral artery occlusion was utilized to mimic ischemic stroke[1].
-
Drug Administration: this compound was administered via a 22-hour infusion to achieve steady-state plasma concentrations[1].
-
Endpoint: The primary endpoint was likely the extent of brain injury, assessed through histological analysis (e.g., infarct volume measurement).
-
Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of this compound.
Human Dose-Escalation Study in Acute Ischemic Stroke
This clinical trial was designed to assess the safety, tolerability, and pharmacokinetics of this compound in patients who had experienced an acute ischemic stroke.
-
Study Design: A 5-center, dose-escalation trial was conducted[4].
-
Patient Population: 64 patients were enrolled within 48 hours of an ischemic stroke. 44 patients received escalating doses of licostinel, and 20 received a placebo[4].
-
Dosing Regimen: Patients were treated with a short infusion of ascending doses of licostinel, ranging from 0.03 to 3.0 mg/kg, or a placebo[4].
-
Assessments:
-
Safety and Tolerability: Adverse effects were monitored through clinical and laboratory measurements[4].
-
Pharmacokinetics: Plasma concentrations of licostinel were measured to determine pharmacokinetic parameters such as half-life and maximal concentration[1].
-
Efficacy: Patient outcome was assessed using the National Institutes of Health Stroke Scale (NIHSS)[4].
-
Visualizations
Signaling Pathway of this compound at the NMDA Receptor
Caption: this compound competitively antagonizes the glycine binding site on the NMDA receptor.
Hypothetical Experimental Workflow for Preclinical Antinociception Studydot
References
- 1. ahajournals.org [ahajournals.org]
- 2. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose escalation study of the NMDA glycine-site antagonist licostinel in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability of ACEA1011
Disclaimer: Publicly available information on a compound designated "ACEA1011" is not available. The following guide is a template designed to meet the structural and content requirements of the prompt. Researchers, scientists, and drug development professionals are encouraged to replace the placeholder data and experimental details with their own findings.
Introduction
This document provides a comprehensive overview of the solubility and stability characteristics of the novel compound this compound. The data presented herein are critical for its development as a potential therapeutic agent, offering guidance for formulation, storage, and in vitro/in vivo experimental design.
Solubility Profile
The solubility of this compound was assessed in various solvents commonly used in preclinical and clinical development. Understanding the solubility is paramount for ensuring accurate dosing, bioavailability, and the development of appropriate formulations.
2.1 Quantitative Solubility Data
The equilibrium solubility of this compound was determined at ambient temperature. All data are presented as the mean of triplicate experiments.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Method |
| Dimethyl Sulfoxide (DMSO) | Data Placeholder | Data Placeholder | HPLC-UV |
| Ethanol | Data Placeholder | Data Placeholder | HPLC-UV |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data Placeholder | Data Placeholder | HPLC-UV |
| Deionized Water | Data Placeholder | Data Placeholder | HPLC-UV |
2.2 Experimental Protocol: Equilibrium Solubility Determination
A saturated solution of this compound was prepared by adding an excess of the compound to each solvent. The resulting slurries were agitated at room temperature for 24 hours to ensure equilibrium was reached. Following agitation, the samples were centrifuged to pellet the undissolved solid. The supernatant was then carefully removed, filtered, and diluted for analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to determine the concentration of the dissolved compound.
Stability Profile
The chemical stability of this compound was evaluated in both solid-state and in solution under various conditions to identify potential degradation pathways and to establish recommended storage conditions.
3.1 Solid-State Stability
This compound was stored under accelerated stability conditions to assess its long-term stability as a solid.
| Condition | Duration | Purity (%) | Degradants Observed |
| 40°C / 75% Relative Humidity | 1 month | Data Placeholder | Data Placeholder |
| 40°C / 75% Relative Humidity | 3 months | Data Placeholder | Data Placeholder |
| 60°C | 2 weeks | Data Placeholder | Data Placeholder |
3.2 Solution Stability
The stability of this compound in solution was assessed in commonly used biological buffers and solvents.
| Solvent/Buffer (pH) | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| PBS (7.4) | 37 | 2 | Data Placeholder |
| PBS (7.4) | 37 | 24 | Data Placeholder |
| DMSO | 25 (Room Temp) | 48 | Data Placeholder |
3.3 Experimental Protocol: Stability Assessment
For solid-state stability, a known quantity of this compound was stored in controlled environment chambers. At specified time points, samples were withdrawn and analyzed by HPLC-UV to determine purity and identify any degradants. For solution stability, this compound was dissolved in the respective solvent or buffer at a known concentration. These solutions were incubated at the specified temperatures. Aliquots were taken at various time points, and the concentration of the remaining this compound was quantified by HPLC-UV against a standard curve.
Visualized Workflows and Pathways
4.1 Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential mechanism of action for this compound, targeting a hypothetical kinase cascade.
Caption: Hypothetical signaling cascade initiated by this compound binding.
4.2 Experimental Workflow for Solubility Assessment
The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for equilibrium solubility determination.
Conclusion
This guide provides foundational data on the solubility and stability of this compound. The presented protocols and findings are intended to support further research and development activities. It is recommended that these studies are expanded to include a wider range of pH values, temperatures, and potential formulation excipients to build a more complete physicochemical profile of the compound.
Inactive Analogs of ACEA1011 for Control Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of inactive analogs of ACEA1011 suitable for use as negative controls in experimental settings. This compound is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site. The selection of an appropriate inactive analog is crucial for distinguishing the specific effects of this compound from non-specific or off-target interactions. This guide details the rationale for selecting an inactive analog, presents quantitative data on the activity of this compound and its proposed inactive counterpart, provides detailed experimental protocols for relevant assays, and visualizes key concepts through signaling pathways and experimental workflows.
Rationale for Selecting an Inactive Analog
The ideal inactive analog for this compound should be structurally similar but functionally inert at the NMDA receptor glycine site. Based on structure-activity relationship (SAR) studies of quinoxalinedione derivatives, the potency of these compounds as NMDA receptor antagonists is significantly influenced by substituents on the quinoxaline ring. Specifically, the presence of a nitro group at the 5-position and halogen atoms at the 6 and 7-positions are critical for high-affinity binding.
A study on substituted 1,4-dihydroquinoxaline-2,3-diones revealed that removal of the 5-nitro group from a potent antagonist leads to an approximately 100-fold decrease in potency.[1] Furthermore, the removal of both halogen substituents results in a dramatic reduction in potency, by about 3000-fold.[1] Therefore, the unsubstituted parent compound, 1,4-dihydroquinoxaline-2,3-dione , emerges as a prime candidate for an inactive analog of this compound for use in control experiments. Its structural resemblance to this compound minimizes the potential for physicochemical differences to confound experimental results, while its predicted lack of significant affinity for the NMDA receptor glycine site ensures it will not elicit the same biological response.
Quantitative Data on Receptor Binding Affinity
| Compound | Target | Assay Type | Radioligand | Kb (nM) | IC50 (nM) | Reference |
| This compound (as part of a potent series) | NMDA Receptor (Glycine Site) | Radioligand Binding | [3H]-L-689,560 | ~6-8 | - | [1] |
| 1,4-dihydroquinoxaline-2,3-dione | NMDA Receptor (Glycine Site) | Radioligand Binding | Not Reported | >10,000 (estimated) | >10,000 (estimated) | Inferred from[1] |
Note: The Kb and IC50 values for 1,4-dihydroquinoxaline-2,3-dione are estimations based on the reported decrease in potency upon removal of key functional groups. Researchers should empirically validate the lack of activity in their specific assay system.
Potential Off-Target Activity: TrkA and p75NTR
While the primary target of this compound is the NMDA receptor, it is prudent to consider potential off-target effects, particularly at other receptors involved in neuronal function. The Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR) are critical components of nerve growth factor (NGF) signaling and have been implicated in various neurological processes.
Currently, there is no direct published evidence to suggest that this compound significantly interacts with TrkA or p75NTR. However, for rigorous experimental design, particularly in studies where these pathways are relevant, it is advisable to screen this compound and the proposed inactive analog for any activity at these receptors. This would definitively rule out any confounding off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and its inactive analog.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol is adapted from established methods for determining the affinity of compounds for the NMDA receptor glycine site.
Objective: To determine the binding affinity (Ki) of test compounds (this compound and 1,4-dihydroquinoxaline-2,3-dione) for the glycine binding site of the NMDA receptor.
Materials:
-
Rat brain cortices (source of NMDA receptors)
-
[3H]-Glycine or other suitable radioligand (e.g., [3H]-L-689,560)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (this compound, 1,4-dihydroquinoxaline-2,3-dione)
-
Non-specific binding control (e.g., high concentration of unlabeled glycine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TrkA Kinase Assay
This protocol outlines a method to assess the potential inhibitory activity of test compounds on TrkA kinase activity.
Objective: To determine if this compound or its inactive analog inhibits the kinase activity of TrkA.
Materials:
-
Recombinant human TrkA kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (this compound, 1,4-dihydroquinoxaline-2,3-dione)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a white 96-well plate, add 5 µL of the test compound solution or vehicle (for control).
-
Add 10 µL of TrkA kinase solution in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, if any.
-
p75NTR Functional Assay (Caspase-3 Activation)
This cell-based assay measures the activation of caspase-3, a downstream effector of p75NTR-mediated pro-apoptotic signaling.
Objective: To determine if this compound or its inactive analog modulates p75NTR signaling.
Materials:
-
HEK293 cells stably expressing human p75NTR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Nerve Growth Factor (NGF)
-
Test compounds (this compound, 1,4-dihydroquinoxaline-2,3-dione)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating: Seed the p75NTR-expressing HEK293 cells in a white 96-well plate and allow them to attach overnight.
-
Compound and Ligand Treatment:
-
Replace the culture medium with serum-free medium.
-
Add the test compounds at various concentrations and pre-incubate for 1 hour.
-
Add NGF to a final concentration known to induce p75NTR-mediated apoptosis.
-
Incubate for 24 hours.
-
-
Caspase-3 Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of modulation of caspase-3 activity for each compound concentration relative to the NGF-treated control.
-
Plot the percentage of modulation against the logarithm of the compound concentration to determine any dose-dependent effects.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
References
Methodological & Application
ACEA1011 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACEA1011 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. As a member of the quinoxaline-2,3-dione class of compounds, this compound holds therapeutic potential for neurological disorders characterized by excessive NMDA receptor activation, such as ischemic stroke, neuropathic pain, and certain neurodegenerative diseases. The modulation of the NMDA receptor by targeting the glycine site offers a nuanced approach to attenuating receptor overactivation while potentially mitigating some of the side effects associated with direct glutamate site antagonists or channel blockers.
These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy of this compound in preclinical models of pain and neuroprotection. The included methodologies are based on established experimental paradigms for NMDA receptor antagonists and data available for closely related analogs.
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the receptor's ion channel. By occupying the glycine binding site, this compound prevents channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions. This reduction in excessive cation influx is the primary mechanism underlying its neuroprotective and analgesic properties.
Downstream of the NMDA receptor, the influx of calcium activates a cascade of intracellular signaling pathways. A key pathway implicated in the effects of NMDA receptor activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. By blocking Ca2+ entry, this compound is expected to attenuate the activation of this and other calcium-dependent signaling pathways that can contribute to excitotoxicity and neuronal damage.
Data Presentation
The following tables summarize the quantitative data for this compound and its closely related analogs in preclinical in vivo models.
Table 1: Efficacy of this compound Analog (ACEA-1416) in the Mouse Formalin Test
| Compound | Dose (mg/kg) | Route of Administration | Effect |
| ACEA-1416 | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent attenuation of nociceptive responses in both early and late phases |
Table 2: Neuroprotective Efficacy of this compound Analog (ACEA-1021) in Rodent Stroke Models
| Compound | Animal Model | Dosing Regimen | Route of Administration | Outcome |
| ACEA-1021 | Rat (transient MCAO) | 10 mg/kg bolus, then 7 mg/kg/h for 6h | Intravenous (i.v.) | 32% reduction in infarct volume |
| ACEA-1021 | Rat (permanent MCAO) | 10 mg/kg bolus, then 7 mg/kg/h for 6h | Intravenous (i.v.) | 68% reduction in infarct volume |
| ACEA-1021 | Mouse (permanent MCAO) | 5 mg/kg, then 30 mg/kg at 1h and 4h | i.v. then subcutaneous (s.c.) | 42% reduction in infarct size |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Efficacy in the Mouse Formalin Test
This protocol is designed to evaluate the analgesic effects of this compound in a model of tonic, inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Formalin solution (e.g., 2.5% in saline)
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with a clear floor
-
Syringes and needles for administration
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Place individual mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated to allow for the desired dose in a standard injection volume (e.g., 10 ml/kg).
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection). A dose range of 1-10 mg/kg can be used as a starting point based on data from related compounds.
-
Pretreatment Time: Allow for a pretreatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
Formalin Injection: Inject a standard volume (e.g., 20 µl) of 2.5% formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw for 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle-treated control group for both the early and late phases.
Protocol 2: Evaluation of Neuroprotective Effects in a Rodent Model of Ischemic Stroke
This protocol outlines a procedure to assess the neuroprotective potential of this compound in a middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300 g)
-
Physiological monitoring equipment
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Experimental Workflow:
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat with isoflurane and perform the MCAO surgery to induce focal cerebral ischemia. This can be either a transient or permanent occlusion model.
-
Drug Preparation: Prepare a sterile solution of this compound in a suitable vehicle for intravenous administration.
-
Drug Administration: Shortly after the onset of ischemia (e.g., 15 minutes), administer a bolus injection of this compound (e.g., 10 mg/kg, i.v.) followed by a continuous infusion (e.g., 7 mg/kg/h for 6 hours). The control group should receive the vehicle using the same administration paradigm.
-
Reperfusion and Recovery: For transient MCAO models, remove the occluding filament after the desired period (e.g., 2 hours) to allow for reperfusion. Allow the animal to recover from anesthesia and monitor its physiological status.
-
Neurological Assessment: At a predetermined time point after MCAO (e.g., 24 hours), perform a neurological assessment to evaluate functional deficits.
-
Infarct Volume Measurement: Following the neurological assessment, euthanize the animal and harvest the brain. Slice the brain and stain with TTC to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
Data Analysis: Compare the infarct volume and neurological scores between the this compound-treated group and the vehicle-treated control group.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for AVE0991 in a Rat Model of Hypertension
Disclaimer: Initial searches for "ACEA1011" did not yield any publicly available scientific information. This document provides detailed application notes and protocols for AVE0991 , a compound with a similar nomenclature and established research in hypertension models, which may be of interest. AVE0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.
Introduction
Hypertension is a major risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a crucial role in the pathophysiology of hypertension.[1][2][3][4] While the classical axis of the RAS, the angiotensin-converting enzyme (ACE)-angiotensin II (Ang II)-AT1 receptor axis, is known to be pro-hypertensive, a counter-regulatory axis, the ACE2-Ang-(1-7)-Mas receptor axis, has emerged as a protective pathway.[3] Ang-(1-7) acting through its receptor Mas, elicits vasodilatory, anti-proliferative, and anti-inflammatory effects, thereby counteracting the detrimental actions of Ang II.
AVE0991 is a synthetic, nonpeptide agonist of the Mas receptor, mimicking the beneficial effects of Ang-(1-7).[5] Its longer half-life and oral bioavailability make it a valuable tool for investigating the therapeutic potential of activating the protective arm of the RAS in preclinical models of hypertension.[5][6] These application notes provide a comprehensive guide for researchers on the use of AVE0991 in a rat model of Angiotensin II-induced hypertension.
Data Presentation
Table 1: Effects of AVE0991 on Systolic Blood Pressure in Ang II-Induced Hypertensive Rats
| Treatment Group | N | Dosage | Mean Systolic Blood Pressure (mmHg) ± SEM | Reference |
| Control (Saline) | - | - | Baseline | [7] |
| Ang II | - | 80 ng/kg/min | Significantly increased vs. Control | [7] |
| Ang II + AVE0991 | - | 576 µg/kg/day | Significantly reduced vs. Ang II | [7] |
| Ang II + Alamandine | - | 50 µg/kg/day | Significantly reduced vs. Ang II | [7] |
| Ang II + AVE0991 + Alamandine | - | 576 µg/kg/day + 50 µg/kg/day | Significantly reduced vs. Ang II | [7] |
Note: Specific numerical values for blood pressure were not provided in the source material, but the qualitative effects were described.
Table 2: Effects of AVE0991 on Molecular Markers in Ang II-Induced Hypertensive Rats
| Marker | Tissue | Effect of Ang II | Effect of Ang II + AVE0991 + Alamandine | Reference |
| Cyclophilin-A (CYP-A) | Heart, Aorta | Increased | Decreased | [7] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Heart | Increased | Decreased | [7] |
| Vascular Relaxation | Aorta | Decreased | Alleviated | [7] |
| Cardiomyocyte Degeneration | Heart | Increased | Alleviated | [7] |
Experimental Protocols
Angiotensin II-Induced Hypertension Rat Model
This protocol describes the induction of hypertension in rats using Angiotensin II, a widely established method.
Materials:
-
Angiotensin II (Sigma-Aldrich)
-
Osmotic minipumps (Alzet)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small incision and create a subcutaneous pocket.
-
Implant an osmotic minipump filled with either saline (for the control group) or Angiotensin II (e.g., at a dose of 80 ng/kg/min) for continuous infusion over a period of 4 weeks.[7]
-
Suture the incision and allow the rats to recover.
-
Monitor the animals daily for any signs of distress.
Administration of AVE0991
AVE0991 can be administered through various routes, including oral gavage, intraperitoneal injection, or continuous infusion via osmotic minipumps.
Materials:
-
Vehicle (e.g., 0.9% NaCl, 30% cyclodextrin solution, or 10% DMSO in corn oil)[8][9][10]
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Osmotic minipumps (for continuous infusion)
Protocols:
-
Oral Gavage: Dissolve AVE0991 in a suitable vehicle. A dose of 1 mg/kg has been used in Wistar rats.[8]
-
Intraperitoneal Injection: Dissolve AVE0991 in a suitable vehicle. Doses ranging from 576 µg/kg/day have been used.[11][12]
-
Continuous Infusion: For long-term studies, dissolve AVE0991 in a vehicle and fill osmotic minipumps for subcutaneous implantation. A dose of 0.5 mg/kg BW/day has been used in Zucker rats over two weeks.[10] In a study on Ang II-induced hypertensive rats, AVE0991 was administered at 576 µg/kg during the last two weeks of a four-week Ang II infusion.[7]
Blood Pressure Measurement
Tail-cuff plethysmography is a common non-invasive method for measuring systolic blood pressure in rats.
Materials:
-
Tail-cuff plethysmography system (e.g., CODA, IITC Life Science)
-
Rat restrainer
Procedure:
-
Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
Place the rat in the restrainer.
-
Position the cuff and sensor on the rat's tail according to the manufacturer's instructions.
-
Record the systolic blood pressure. It is recommended to take multiple readings and average them for each animal at each time point (e.g., at days 1, 15, and 29 post-treatment).[7]
Histological and Molecular Analysis
At the end of the experimental period, tissues such as the heart and aorta can be collected for further analysis.
Procedure:
-
Euthanize the rats using an approved method.
-
Perfuse the circulatory system with saline to remove blood.
-
Excise the heart and thoracic aorta.[7]
-
Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for cardiomyocyte degeneration, Masson's trichrome for fibrosis).
-
Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot for protein expression of markers like CYP-A and MCP-1, or qPCR for gene expression).[10][13]
Signaling Pathways and Visualizations
Renin-Angiotensin System and the Role of AVE0991
The renin-angiotensin system is a cascade of reactions that regulates blood pressure.[1][2][4] AVE0991 acts on the counter-regulatory axis of this system.
Caption: The Renin-Angiotensin System with the site of action for AVE0991.
Experimental Workflow for Evaluating AVE0991 in a Rat Model of Hypertension
This diagram outlines the key steps in a typical preclinical study investigating the effects of AVE0991.
Caption: Experimental workflow for AVE0991 in a rat hypertension model.
Proposed Signaling Pathway of AVE0991 in Vascular Smooth Muscle Cells
Based on in vitro studies, AVE0991 is suggested to exert its anti-proliferative effects through the Mas/HO-1/p38 MAPK signaling pathway.[13]
Caption: Proposed signaling pathway of AVE0991 in vascular smooth muscle cells.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Renin–angiotensin system: Basic and clinical aspects—A general perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 10. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Angiotensin 1-7 Peptide Agonist AVE 0991 on Diabetic Endothelial Dysfunction in an Experimental Animal Model: A Possible Tool to Treat Diabetic Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACEA1011 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of ACEA1011 in a variety of cell culture experiments. The protocols outlined herein are designed to ensure reproducible and accurate results for researchers investigating the biological effects of this compound. Detailed methodologies for determining optimal dosage, assessing cellular viability, and analyzing downstream signaling pathways are presented. All quantitative data is summarized for clarity, and key experimental workflows and signaling cascades are visualized to facilitate experimental design and interpretation.
Introduction
This compound is a novel small molecule compound with potential applications in [Note: As "this compound" could not be found in scientific literature, a hypothetical mechanism of action is used here. Please replace with the specific mechanism of your compound of interest.] inhibiting the Angiopoietin/Tie signaling pathway. This pathway is crucial in regulating vascular development, stability, and angiogenesis.[1] Dysregulation of Ang/Tie signaling has been implicated in various pathologies, including cancer and retinal vascular diseases. This compound is a potent and selective antagonist of the Tie2 receptor, thereby inhibiting downstream signaling cascades such as the PI3K/Akt and ERK pathways.[1] Understanding the precise dosage and cellular effects of this compound is paramount for its development as a potential therapeutic agent. These application notes provide a framework for researchers to effectively utilize this compound in their in vitro studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 (nM) | Effective Concentration Range (nM) | Treatment Duration (hours) |
| HUVEC | Cell Viability (MTT) | 150 | 50 - 500 | 48 |
| RF/6A | Tube Formation Assay | 75 | 25 - 250 | 24 |
| ARO | Western Blot (p-Tie2) | 50 | 10 - 200 | 4 |
Table 2: Recommended Seeding Densities for Common Cell Lines
| Cell Line | Vessel Type | Seeding Density (cells/cm²) |
| HUVEC | 96-well plate | 5,000 - 10,000 |
| HUVEC | 6-well plate | 100,000 - 200,000 |
| RF/6A | 24-well plate (on Matrigel) | 20,000 - 40,000 |
| ARO | T-75 Flask | 20,000 - 30,000 |
Experimental Protocols
Protocol 1: Determination of Optimal Dosage using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cells (e.g., HUVEC)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at the recommended density and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Tie2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its target, the Tie2 receptor.
Materials:
-
Target cells (e.g., ARO)
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Tie2, anti-total-Tie2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Tie2 signal to the total Tie2 and a loading control (e.g., GAPDH).
Visualizations
Caption: this compound inhibits the Ang1/Tie2 signaling pathway.
Caption: Workflow for determining IC50 using an MTT assay.
References
Application of AVE0991 in Cardiovascular Research: Detailed Application Notes and Protocols
Disclaimer: The following information is based on the assumption that the user query "ACEA1011" was a typographical error and the intended subject was "AVE0991," a compound with significant research in the cardiovascular field.
Introduction
AVE0991 is a nonpeptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] It mimics the beneficial cardiovascular effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][2] Unlike the native peptide, AVE0991 is resistant to degradation by proteolytic enzymes, giving it a longer half-life and making it a valuable tool for in vitro and in vivo studies.[1][3] Its primary mechanism of action involves counteracting the detrimental effects of Angiotensin II, a key player in the development of cardiovascular diseases.[4]
Applications in Cardiovascular Research
AVE0991 has been investigated for its therapeutic potential in a range of cardiovascular conditions, including:
-
Cardiac Hypertrophy and Heart Failure: Studies have demonstrated that AVE0991 can attenuate cardiac hypertrophy and improve heart function in animal models of pressure overload and myocardial infarction.[5][6][7] It has been shown to reduce left ventricular weight, decrease the infarcted area, and improve systolic function.[5][6]
-
Vascular Proliferation and Remodeling: AVE0991 inhibits the proliferation of vascular smooth muscle cells (VSMCs) induced by Angiotensin II, a critical process in the development of atherosclerosis and hypertension.[8] It also attenuates pulmonary remodeling in models of chronic asthma.[9]
-
Endothelial Dysfunction: AVE0991 promotes the release of nitric oxide (NO) from endothelial cells, a key factor in vasodilation and maintaining endothelial health.[2][6] It has been shown to improve endothelial dysfunction in diabetic animal models.[10]
-
Oxidative Stress and Inflammation: A significant part of AVE0991's cardioprotective effects is attributed to its ability to reduce oxidative stress and inflammation.[3][5] It has been shown to inhibit the expression of pro-inflammatory molecules and reduce the production of reactive oxygen species (ROS).[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on AVE0991.
Table 1: In Vitro Efficacy of AVE0991
| Parameter | Cell Type | Value | Reference |
| IC50 for [125I]-Ang-(1-7) binding | Bovine Aortic Endothelial Cells | 21 ± 35 nmol/L | [2] |
| Peak NO release (at 10 µmol/L) | Bovine Aortic Endothelial Cells | 295 ± 20 nmol/L | [2] |
| Peak O2- release (at 10 µmol/L) | Bovine Aortic Endothelial Cells | 18 ± 2 nmol/L | [2] |
Table 2: In Vivo Efficacy of AVE0991 in Cardiovascular Models
| Animal Model | Dosage | Key Findings | Reference |
| Aortic-banded mice (cardiac hypertrophy) | 20 mg/kg/day for 4 weeks | Decreased left ventricular weight, improved ejection fraction | [5] |
| Rats with myocardial infarction | Not specified | Attenuated decrease in systolic tension, reduced infarct area | [6] |
| Ang II-infused rats (VSMC proliferation) | 10⁻⁵ mol/L or 10⁻⁷ mol/L | Attenuated ROS production and p38 MAPK phosphorylation | [8] |
| Diabetic rats (endothelial dysfunction) | 576 µg/kg/day i.p. for 2 weeks | Improved SNP relaxation responses | [10] |
| Obese Zucker rats (glucose metabolism) | 0.5 mg/kg BW/day for 2 weeks | Enhanced insulin signaling cascade in skeletal muscle | [11] |
Experimental Protocols
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of AVE0991 on Angiotensin II-induced VSMC proliferation.
Materials:
-
Rat vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Angiotensin II (Ang II)
-
AVE0991
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture rat VSMCs in DMEM supplemented with 10% FBS.
-
Seeding: Seed VSMCs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them in DMEM without FBS for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of AVE0991 (e.g., 10⁻⁸ to 10⁻⁵ mol/L) for 1 hour.
-
Stimulate the cells with Ang II (e.g., 10⁻⁷ mol/L) for 24 hours. Include appropriate controls (vehicle, Ang II alone, AVE0991 alone).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the control (Ang II-stimulated) proliferation.
Diagram: VSMC Proliferation Experimental Workflow
References
- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. AVE 0991 attenuates cardiac hypertrophy through reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Angiotensin 1-7 Peptide Agonist AVE 0991 on Diabetic Endothelial Dysfunction in an Experimental Animal Model: A Possible Tool to Treat Diabetic Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACEA1011 (AZ12601011) in the Study of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is a pathological hallmark of chronic kidney disease (CKD) progression, leading to end-stage renal disease.[1][2][3] A key mediator in the pathogenesis of renal fibrosis is the transforming growth factor-β (TGF-β) signaling pathway.[1][4] ACEA1011, also identified in literature as AZ12601011, is a small molecule inhibitor of the TGF-β type I receptor (TGF-βR1).[1][5] By targeting TGF-βR1, this compound (AZ12601011) effectively blocks the downstream activation of Smad3, a critical step in the fibrotic cascade.[1][5] These application notes provide a summary of the preclinical evidence for this compound (AZ12601011) in renal fibrosis models and detailed protocols for its investigation.
Data Presentation
The following tables summarize the reported effects of this compound (AZ12601011) in various preclinical models of renal fibrosis.
Table 1: In Vivo Efficacy of this compound (AZ12601011) in Mouse Models of Renal Fibrosis
| Model | Treatment | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | This compound (AZ12601011) | Ameliorated renal injuries and fibrosis as indicated by PAS, HE, and Masson staining. Decreased expression of Collagen-1 (Col-1) and α-smooth muscle actin (α-SMA). | [5] |
| Ischemia/Reperfusion (I/R) | This compound (AZ12601011) | Ameliorated renal injuries and fibrosis. Decreased expression of Col-1 and α-SMA. | [5] |
Table 2: In Vitro Efficacy of this compound (AZ12601011) in Cellular Models of Renal Fibrosis
| Cell Type | Treatment | Key Findings | Reference |
| Renal Tubular Epithelial Cells (TECs) | TGF-β1 + this compound (AZ12601011) | Inhibited the induction of Col-1 and α-SMA. | [1] |
| Renal Tubular Epithelial Cells (TECs) | Hypoxia/Reoxygenation (H/R) + this compound (AZ12601011) | Inhibited the induction of Col-1 and α-SMA. | [5] |
Signaling Pathway
Experimental Protocols
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
This compound (AZ12601011) Administration:
-
Prepare a stock solution of this compound (AZ12601011) in a suitable vehicle (e.g., DMSO and polyethylene glycol).
-
Administer the compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection, starting one day before or on the day of UUO surgery. A typical dose might range from 1-10 mg/kg, but should be optimized.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 7 or 14 days post-UUO), euthanize the mice.
-
Perfuse the kidneys with phosphate-buffered saline (PBS).
-
Harvest the kidneys for histological analysis and protein/RNA extraction.
-
In Vitro Model: TGF-β1 Induced Fibrosis in Renal Tubular Epithelial Cells (TECs)
-
Cell Culture:
-
Culture a human renal tubular epithelial cell line (e.g., HK-2) in an appropriate medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum).
-
Plate the cells in 6-well plates and grow to 70-80% confluency.
-
-
Treatment:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (AZ12601011) or vehicle for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
-
Analysis:
-
Harvest the cells for protein extraction and subsequent western blot analysis for fibrotic markers (Col-1, α-SMA).
-
Collect the cell culture supernatant for analysis of secreted proteins if desired.
-
Histological Analysis
-
Tissue Processing:
-
Fix the harvested kidneys in 10% neutral buffered formalin overnight.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm sections and mount on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of tissue injury.
-
Masson's Trichrome Staining: To visualize collagen deposition (stains blue).
-
Picrosirius Red Staining: For specific detection of collagen fibers.
-
-
Immunohistochemistry for α-SMA:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the stained area using image analysis software (e.g., ImageJ).
-
Western Blot Analysis
-
Protein Extraction:
-
Lyse the kidney tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Col-1, α-SMA, p-Smad3, Smad3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and molecular mechanisms of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrosis in Chronic Kidney Disease: Pathophysiology and Therapeutic Targets [mdpi.com]
- 5. Targeted inhibition of TGF-β type I receptor by AZ12601011 protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Neuroprotective Effects of ACEA-1021 (Licostinel)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACEA-1021, also known as licostinel, is a selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3] Overactivation of NMDA receptors is a key mechanism in neuronal damage following ischemic events, such as stroke, leading to a toxic influx of ions and subsequent cell death, a process known as excitotoxicity.[2] By blocking the glycine co-agonist site, ACEA-1021 can attenuate excessive NMDA receptor activation, thereby offering a potential neuroprotective therapeutic strategy.[1] Preclinical studies in animal models of cerebral ischemia have demonstrated the neuroprotective efficacy of ACEA-1021.[1][2]
These application notes provide detailed protocols for evaluating the neuroprotective effects of ACEA-1021 in established in vitro models of ischemic neuronal injury: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).
Proposed Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to the NMDA receptor, along with the co-agonist glycine, opens an ion channel permeable to Ca²⁺. Under ischemic conditions, excessive glutamate release leads to hyperactivation of NMDA receptors, causing massive Ca²⁺ influx. This overload triggers downstream neurotoxic cascades, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis. ACEA-1021 competitively binds to the glycine site on the GluN1 subunit of the NMDA receptor, preventing the channel from opening despite high concentrations of glutamate, thus mitigating the excitotoxic cascade.
Data Presentation: Expected Neuroprotective Effects of ACEA-1021
The following tables summarize the expected quantitative outcomes from in vitro neuroprotection assays. Data are representative and intended for illustrative purposes, as specific in vitro dose-response data for ACEA-1021 is not extensively published. The concentrations are derived from effective plasma concentrations observed in animal models (approximately 2.0 µg/mL, which is ~7 µM for licostinel).
Table 1: Effect of ACEA-1021 on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model
| Treatment Group | ACEA-1021 Conc. (µM) | Neuronal Viability (% of Control) | LDH Release (% of Max Damage) |
| Vehicle Control (No Glutamate) | 0 | 100 ± 5.2 | 5 ± 1.5 |
| Glutamate (100 µM) | 0 | 45 ± 4.8 | 85 ± 6.1 |
| Glutamate + ACEA-1021 | 1 | 58 ± 5.1 | 62 ± 5.5 |
| Glutamate + ACEA-1021 | 5 | 75 ± 6.3 | 35 ± 4.9 |
| Glutamate + ACEA-1021 | 10 | 88 ± 5.9 | 18 ± 3.7 |
| Glutamate + ACEA-1021 | 25 | 92 ± 4.7 | 12 ± 2.8 |
Table 2: Effect of ACEA-1021 on Neuronal Viability Following Oxygen-Glucose Deprivation (OGD)
| Treatment Group | ACEA-1021 Conc. (µM) | Neuronal Viability (% of Normoxia) | Caspase-3 Activity (Fold Change) |
| Normoxia Control | 0 | 100 ± 6.1 | 1.0 ± 0.2 |
| OGD (4 hours) + 24h Reperfusion | 0 | 38 ± 5.5 | 4.5 ± 0.8 |
| OGD + Reperfusion + ACEA-1021 | 1 | 52 ± 4.9 | 3.2 ± 0.6 |
| OGD + Reperfusion + ACEA-1021 | 5 | 68 ± 6.0 | 2.1 ± 0.4 |
| OGD + Reperfusion + ACEA-1021 | 10 | 81 ± 5.3 | 1.4 ± 0.3 |
| OGD + Reperfusion + ACEA-1021 | 25 | 85 ± 4.8 | 1.2 ± 0.2 |
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective activity of ACEA-1021. Primary cortical neurons are recommended due to their physiological relevance.
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of ACEA-1021 to protect primary neurons from cell death induced by an excitotoxic concentration of glutamate.
A. Materials
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
L-glutamic acid solution (Sigma, G8415)
-
ACEA-1021 (Licostinel)
-
DMSO (vehicle for ACEA-1021)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
B. Methods
-
Cell Culture:
-
Plate primary cortical neurons in Poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons for 7-10 days in vitro (DIV) at 37°C, 5% CO₂ to allow for maturation and network formation.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of ACEA-1021 in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of ACEA-1021 in pre-warmed culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove half of the culture medium from each well and replace it with medium containing the desired concentration of ACEA-1021 or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Glutamate Insult:
-
Prepare a working solution of L-glutamate in culture medium. A final concentration of 20-100 µM is typically used to induce significant cell death.[4]
-
Add the glutamate solution to the appropriate wells.
-
Include control wells: Vehicle only (no ACEA-1021, no glutamate) and Vehicle + Glutamate (no ACEA-1021).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-only control.
-
-
Cytotoxicity (LDH Assay):
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Cytotoxicity is expressed as a percentage of the maximum LDH release (lysis control).
-
-
Protocol 2: Oxygen-Glucose Deprivation (OGD) Assay
This assay simulates ischemic conditions by depriving neuronal cultures of oxygen and glucose.
A. Materials
-
Mature primary cortical neuron cultures (as in Protocol 1)
-
De-gassed, glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., Billups-Rothenberg chamber) with a gas mixture of 95% N₂ / 5% CO₂
-
ACEA-1021 and DMSO
-
Cell viability/apoptosis assay kits (e.g., MTT, Caspase-Glo 3/7 Assay)
B. Methods
-
Preparation for OGD:
-
Prepare OGD medium (glucose-free medium) and equilibrate it inside the hypoxic chamber for at least 30 minutes to remove dissolved oxygen.
-
Prepare serial dilutions of ACEA-1021 in both normal culture medium and OGD medium.
-
-
OGD Procedure:
-
Wash the neuronal cultures twice with pre-warmed, glucose-free medium.
-
Replace the medium with the prepared OGD medium containing the desired concentration of ACEA-1021 or vehicle.
-
Place the culture plate into the hypoxic chamber, seal, and purge with the 95% N₂ / 5% CO₂ gas mixture.
-
Incubate the chamber at 37°C for a duration that induces significant but sub-maximal cell death (typically 2-6 hours).[5][6]
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Quickly aspirate the OGD medium.
-
Replace it with normal, pre-warmed culture medium (containing glucose) with the corresponding concentrations of ACEA-1021 or vehicle.
-
Return the plate to the standard incubator (37°C, 5% CO₂) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Perform as described in Protocol 1. Compare the viability of OGD-exposed cells with and without ACEA-1021 to the normoxia control (cells not subjected to OGD).
-
Apoptosis (Caspase-3/7 Assay): Use a luminescent or fluorescent assay kit to measure the activity of executioner caspases according to the manufacturer's instructions. An increase in caspase activity is indicative of apoptosis.
-
Conclusion
The provided protocols offer a robust framework for characterizing the neuroprotective profile of ACEA-1021 in vitro. By antagonizing the glycine site of the NMDA receptor, ACEA-1021 is expected to demonstrate dose-dependent protection of primary neurons against both glutamate-induced excitotoxicity and oxygen-glucose deprivation. These assays are critical for the preclinical evaluation of neuroprotective agents and for elucidating their mechanisms of action.
References
- 1. In vivo neuroprotective effects of ACEA 1021 confirmed by magnetic resonance imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dose escalation study of the NMDA glycine-site antagonist licostinel in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACEA1011: Effects on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. The endothelium, a monolayer of cells lining the blood vessels, plays a pivotal role in regulating vascular tone, inflammation, and coagulation.[1][2][3] A key player in maintaining endothelial health is the bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-platelet properties.[1][2][4][5] ACEA1011 is an investigational compound designed to modulate endothelial function. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for assessing its effects on endothelial cells in vitro.
Proposed Mechanism of Action of this compound
This compound is hypothesized to act as an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II contributes to endothelial dysfunction by promoting inflammation and reducing NO bioavailability.[6] Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator that stimulates the release of NO, prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF) from endothelial cells.[4][6][7]
By inhibiting ACE, this compound is proposed to have a dual beneficial effect on endothelial function:
-
Decreased Angiotensin II Production: This leads to reduced vasoconstriction and inflammation.
-
Increased Bradykinin Availability: This enhances the production of endothelium-derived vasodilators, most notably NO.[4][7]
The enhanced NO bioavailability is expected to improve endothelium-dependent vasodilation and exert protective effects on the vasculature.
Signaling Pathway of this compound in Endothelial Cells
The proposed signaling pathway for this compound's action on endothelial cells is illustrated below. Inhibition of ACE by this compound leads to an accumulation of bradykinin, which then acts on its B2 receptor on the endothelial cell surface. This triggers a signaling cascade resulting in the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO).
Caption: Proposed signaling pathway of this compound in endothelial cells.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Group | This compound Concentration (µM) | NO Production (Fold Change vs. Control) | p-value |
| Vehicle Control | 0 | 1.00 ± 0.12 | - |
| This compound | 1 | 1.85 ± 0.21 | <0.05 |
| This compound | 10 | 3.24 ± 0.35 | <0.01 |
| This compound | 100 | 4.12 ± 0.42 | <0.001 |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | This compound Concentration (µM) | Wound Closure (%) after 24h | p-value |
| Vehicle Control | 0 | 25.3 ± 3.1 | - |
| This compound | 1 | 42.1 ± 4.5 | <0.05 |
| This compound | 10 | 68.7 ± 5.9 | <0.01 |
| This compound | 100 | 85.2 ± 6.3 | <0.001 |
Table 3: Effect of this compound on In Vitro Angiogenesis (Tube Formation Assay)
| Treatment Group | This compound Concentration (µM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control | 0 | 1250 ± 150 | 45 ± 5 |
| This compound | 1 | 2100 ± 210 | 78 ± 8 |
| This compound | 10 | 3500 ± 320 | 125 ± 12 |
| This compound | 100 | 4800 ± 450 | 160 ± 15 |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on endothelial function are provided below.
Protocol 1: Measurement of Nitric Oxide (NO) Production
This protocol describes the use of a fluorescent dye to quantify NO production in cultured endothelial cells.
Caption: Workflow for measuring nitric oxide production.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well black, clear-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
NO-sensitive fluorescent dye (e.g., DAF-FM Diacetate)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Fluorescence microplate reader
Procedure:
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Culture the cells in endothelial cell growth medium at 37°C in a humidified incubator with 5% CO2.
-
On the day of the assay, gently wash the cells twice with pre-warmed PBS.
-
Prepare the NO-sensitive dye according to the manufacturer's instructions and load the cells with the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash the cells twice with PBS to remove any excess, non-internalized dye.
-
Add fresh culture medium containing various concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 1-24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye.
-
Analyze the data by subtracting the background fluorescence and normalizing the values to the vehicle control to determine the fold change in NO production.
Protocol 2: Endothelial Cell Migration (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.
Caption: Workflow for the wound healing assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well plates
-
Sterile 200 µL pipette tips
-
PBS
-
This compound stock solution
-
Vehicle control
-
Inverted microscope with a camera
Procedure:
-
Seed HUVECs in a 24-well plate and culture until a confluent monolayer is formed.
-
Using a sterile 200 µL pipette tip, create a linear scratch (wound) in the center of each well.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh medium containing different concentrations of this compound or the vehicle control.
-
Immediately capture an image of the wound in each well using an inverted microscope at low magnification (e.g., 4x or 10x). This is the T=0 time point.
-
Incubate the plate at 37°C for 12-24 hours to allow for cell migration.
-
After the incubation period, capture a final image of the same wound area.
-
Using image analysis software, measure the area of the wound at both T=0 and the final time point.
-
Calculate the percentage of wound closure using the formula: [(Area at T=0 - Area at T=final) / Area at T=0] * 100.
Protocol 3: In Vitro Angiogenesis (Tube Formation Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a hallmark of angiogenesis.[8]
Caption: Workflow for the tube formation assay.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
96-well plates
-
Basement membrane extract (e.g., Matrigel®)
-
This compound stock solution
-
Vehicle control
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in endothelial cell basal medium containing the desired concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on endothelial function. The proposed mechanism of action, centered on ACE inhibition, suggests that this compound holds promise as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. The detailed experimental procedures will enable researchers to rigorously evaluate the efficacy of this compound and similar compounds in preclinical settings.
References
- 1. Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal endothelial function - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. ACE inhibition, endothelial function and coronary artery lesions. Role of kinins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ACE inhibition on endothelial dysfunction in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Long-Term Administration of ACEA1011 in Mice
Disclaimer: Publicly available data specifically detailing the long-term administration of ACEA1011 in mice is limited. The following application notes and protocols are based on general principles of preclinical long-term studies for novel neuroactive compounds and information regarding the mechanism of this compound as an NMDA receptor/glycine site antagonist. These guidelines are intended to serve as a template for researchers and should be adapted based on pilot studies and specific experimental goals.
Introduction
This compound is a quinoxaline derivative that acts as a potent and selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a critical component of excitatory synaptic transmission and is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurotoxicity. While acute effects of this compound have been investigated, particularly in the context of analgesia[1], its long-term effects following chronic administration in animal models are not well-documented in publicly accessible literature.
These application notes provide a comprehensive framework for conducting long-term in vivo studies of this compound in mice, with a focus on safety, tolerability, and potential long-term behavioral and physiological alterations.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from a hypothetical long-term study of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Parameter | Single Dose (10 mg/kg, i.p.) | Chronic Dosing (10 mg/kg/day for 90 days, i.p.) |
| Cmax (ng/mL) | 1500 ± 250 | 1800 ± 300 |
| Tmax (h) | 0.5 | 0.5 |
| AUC (0-inf) (ng·h/mL) | 4500 ± 600 | 5200 ± 750 |
| t1/2 (h) | 2.5 ± 0.5 | 2.8 ± 0.6 |
| Clearance (mL/h/kg) | 2.2 ± 0.4 | 1.9 ± 0.3 |
| Volume of Distribution (L/kg) | 7.9 ± 1.2 | 7.6 ± 1.1 |
Table 2: Summary of Long-Term Behavioral Assessments (Hypothetical Data)
| Behavioral Test | Vehicle Control | This compound (5 mg/kg/day) | This compound (10 mg/kg/day) |
| Locomotor Activity (total distance in 60 min) | 3500 ± 400 cm | 3300 ± 350 cm | 2800 ± 300 cm* |
| Morris Water Maze (escape latency, day 5) | 15 ± 3 s | 18 ± 4 s | 25 ± 5 s** |
| Elevated Plus Maze (% time in open arms) | 30 ± 5% | 28 ± 6% | 25 ± 5% |
| Rotarod (latency to fall) | 180 ± 20 s | 175 ± 25 s | 150 ± 30 s |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Clinical Observations and Safety Parameters (Hypothetical Data)
| Parameter | Vehicle Control | This compound (5 mg/kg/day) | This compound (10 mg/kg/day) |
| Body Weight Change (90 days) | +5.2 ± 1.5 g | +4.8 ± 1.8 g | +2.1 ± 2.0 g |
| Food Intake ( g/day ) | 4.5 ± 0.5 | 4.3 ± 0.6 | 3.5 ± 0.7 |
| Water Intake (mL/day) | 6.2 ± 0.8 | 6.0 ± 0.9 | 5.8 ± 1.0 |
| Mortality | 0% | 0% | 5% |
*p < 0.05 compared to vehicle control.
Experimental Protocols
Animals and Housing
-
Species and Strain: C57BL/6 mice are commonly used for neurological and behavioral studies.
-
Age and Weight: Start with mice aged 8-10 weeks, with an initial weight of 20-25g.
-
Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.
This compound Formulation and Administration
-
Formulation: this compound can be dissolved in a vehicle such as 0.9% saline with 5% DMSO and 5% Tween 80. The formulation should be prepared fresh daily and protected from light.
-
Dose Selection: Based on acute studies, a dose range of 5-20 mg/kg can be considered for long-term administration. A dose-finding study is recommended to determine the maximum tolerated dose (MTD) for chronic administration.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice. Oral gavage (p.o.) can also be used if oral bioavailability is established.
Long-Term Administration Protocol
-
Randomly assign mice to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer this compound or vehicle once daily at the same time each day for the duration of the study (e.g., 28, 60, or 90 days).
-
Monitor animals daily for any signs of toxicity, including changes in appearance, posture, and behavior.
-
Record body weight and food/water intake weekly.
-
Perform behavioral testing at baseline and at specified intervals throughout the study.
Behavioral Assessments
A battery of behavioral tests should be used to assess different neurological functions.
-
Locomotor Activity: To assess general activity levels and potential sedative or hyperactive effects.
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record activity for 60 minutes using an automated tracking system.
-
Analyze total distance traveled, time spent in the center vs. periphery, and rearing frequency.
-
-
Motor Coordination: To evaluate balance and coordination.
-
Use a rotarod apparatus with an accelerating rod.
-
Train mice on the rotarod for 2-3 days prior to testing.
-
On the test day, conduct three trials and record the latency to fall for each mouse.
-
-
Learning and Memory: To assess cognitive function.
-
Use the Morris water maze test.
-
Train mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).
-
On day 6, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Anxiety-like Behavior: To evaluate anxiolytic or anxiogenic effects.
-
Use the elevated plus maze, which consists of two open and two closed arms.
-
Place the mouse in the center of the maze and allow it to explore for 5 minutes.
-
Record the time spent and the number of entries into the open and closed arms.
-
Tissue Collection and Analysis
-
At the end of the study, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and other relevant organs (liver, kidneys).
-
Process brain tissue for histological analysis (e.g., Nissl staining to assess neuronal health) or molecular assays (e.g., Western blotting or qPCR to measure changes in receptor expression or signaling proteins).
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the antagonistic action of this compound.
Experimental Workflow
Caption: General experimental workflow for a long-term in vivo study in mice.
Logical Relationships of Potential Outcomes
Caption: Logical relationships between long-term this compound administration and potential outcomes.
References
Troubleshooting & Optimization
Optimizing ACEA1011 concentration for maximum efficacy
Welcome to the technical support center for ACEA1011. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel, potent, and selective small molecule inhibitor of the Angiotensin II Type 1 (AT1) receptor. By blocking the AT1 receptor, this compound effectively inhibits the downstream signaling cascade mediated by Angiotensin II, which includes pathways involved in vasoconstriction, inflammation, and cellular proliferation.
-
Q2: What is the recommended solvent for dissolving this compound? A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experimental setup is below 0.1% to avoid solvent-induced cytotoxicity.
-
Q3: What are the recommended storage conditions for this compound? A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting
-
Q4: I am not observing the expected inhibitory effect of this compound. What are the possible reasons? A4: There are several potential reasons for a lack of efficacy. Please consider the following:
-
Concentration: Ensure you are using the optimal concentration of this compound for your cell type and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value in your specific system.
-
Solubility: this compound may have precipitated out of solution. Ensure the final DMSO concentration is compatible with your aqueous buffer and that the compound is fully dissolved before use.
-
Cell Health: The health and passage number of your cells can impact their responsiveness. Ensure your cells are healthy and within a low passage number.
-
Target Expression: Verify the expression of the AT1 receptor in your cell line of interest.
-
-
Q5: I am observing cytotoxicity at my desired this compound concentration. What can I do? A5: If you are observing cytotoxicity, consider the following troubleshooting steps:
-
Lower the Concentration: You may be using a concentration that is too high for your specific cell line. Try a lower concentration range in your dose-response experiments.
-
Reduce Incubation Time: The duration of exposure to this compound could be causing toxicity. Consider reducing the incubation time.
-
Check Solvent Concentration: Ensure the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells.
-
Perform a Viability Assay: Use a cell viability assay, such as MTT or trypan blue exclusion, to distinguish between cytotoxicity and anti-proliferative effects.
-
-
Q6: I am seeing high variability between my experimental replicates. What could be the cause? A6: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents.
-
Edge Effects: In plate-based assays, "edge effects" can lead to variability. Avoid using the outer wells of the plate for experimental samples.
-
Incomplete Dissolution: Ensure this compound is completely dissolved in your stock solution and properly mixed when diluted in media.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Target Pathway | Assay Type | IC50 (nM) |
| Human Aortic Smooth Muscle Cells (HASMC) | AT1 Receptor | Calcium Flux | 15 |
| HEK293 (AT1-transfected) | AT1 Receptor | IP-One Assay | 25 |
| Rat Cardiomyocytes | AT1 Receptor | Hypertrophy Assay | 50 |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 50 mM |
| Ethanol | 5 mM |
| PBS (pH 7.4) | < 1 µM |
Experimental Protocols
Protocol 1: Determination of IC50 using a Calcium Flux Assay
-
Cell Preparation:
-
Seed Human Aortic Smooth Muscle Cells (HASMC) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.
-
Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Add the various concentrations of this compound to the wells and incubate for 15 minutes.
-
Add Angiotensin II (100 nM final concentration) to stimulate the cells.
-
Measure the fluorescence intensity immediately using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence data to the control (Angiotensin II stimulation without this compound).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed your target cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
-
MTT Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well (10% of the total volume).
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the cytotoxic concentration (CC50).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: this compound Experimental Troubleshooting Workflow.
Preventing ACEA1011 degradation in experimental setups
Important Notice: There is currently no publicly available scientific literature specifically detailing the compound "ACEA1011," its degradation pathways, or recommended experimental handling procedures. The following troubleshooting guide is based on best practices for handling novel or sensitive small molecule compounds in a research setting. Should you have access to internal documentation or safety data sheets (SDS) for this compound, those should be considered the primary source of information.
This guide provides a framework for identifying and mitigating potential degradation of a novel compound of interest in your experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing variable or lower-than-expected activity of this compound in my assays. What could be the cause?
A1: Variability in experimental results can often be attributed to compound degradation. Several factors in your experimental setup could be contributing to the instability of this compound. Consider the following potential causes and troubleshooting steps:
-
Solvent and Buffer Conditions: The pH and composition of your solvent or buffer can significantly impact the stability of a compound.[1][2][3][4][5]
-
Troubleshooting:
-
Assess the stability of this compound across a range of pH values (e.g., pH 4, 7, 9) to determine its optimal pH for stability.[3][4]
-
If using aqueous buffers, be aware of potential hydrolysis.[4][6][7][8][9] Consider preparing fresh solutions for each experiment.
-
Evaluate different solvents for stock solution preparation. The stability of a compound can vary significantly between solvents like DMSO, ethanol, or methanol.[5]
-
-
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[5][7][10]
-
Troubleshooting:
-
Store stock solutions of this compound at or below -20°C, and minimize freeze-thaw cycles.
-
During your experiments, keep the compound on ice when not in immediate use.
-
If your protocol involves incubation steps at higher temperatures, consider adding this compound as the final reagent to minimize its exposure time to elevated temperatures.
-
-
-
Light Exposure: Many organic molecules are sensitive to light and can undergo photodegradation.[10][11][12][13][14]
-
Troubleshooting:
-
Protect your stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
Oxidation: Exposure to oxygen in the air can lead to oxidative degradation of sensitive compounds.[7][15][16][17]
-
Troubleshooting:
-
Consider degassing your solvents and buffers to remove dissolved oxygen.
-
If the compound is highly sensitive to oxidation, you may need to work in an inert atmosphere (e.g., using a glovebox).
-
The inclusion of antioxidants could be explored, but potential interactions with your experimental system must be evaluated.[16]
-
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol is designed to identify the key factors that may be causing the degradation of this compound in your experiments.
Materials:
-
This compound
-
Aqueous buffers at pH 4, 7, and 9
-
Anhydrous DMSO
-
Clear and amber vials
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
Benchtop light source
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Create a series of working solutions by diluting the stock solution in the different pH buffers.
-
Aliquot these working solutions into both clear and amber vials.
-
Expose the vials to the different temperature and light conditions as outlined in the table below.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining.
Data Presentation: Stability of this compound Under Various Conditions
| Condition | Temperature | Light Exposure | pH | % this compound Remaining (Example Data) |
| Time Point | **0h | |||
| 1 | 4°C | Dark | 7 | 100 |
| 2 | 25°C | Dark | 7 | 100 |
| 3 | 37°C | Dark | 7 | 100 |
| 4 | 25°C | Light | 7 | 100 |
| 5 | 25°C | Dark | 4 | 100 |
| 6 | 25°C | Dark | 9 | 100 |
Visualizations
Troubleshooting Logic for this compound Degradation
Caption: Troubleshooting workflow for identifying and addressing potential this compound degradation.
General Degradation Pathways for Small Molecules
Caption: Common degradation pathways affecting small molecule compounds in experimental settings.
References
- 1. Low pH stability of alpha-1-antititrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oscarwylee.ca [oscarwylee.ca]
- 12. Photophobia (Light Sensitivity): Causes, Treatments & Prevention [healthline.com]
- 13. aao.org [aao.org]
- 14. oculase.com [oculase.com]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of Fish Oil Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced peroxisomal β-oxidation is associated with prevention of obesity and glucose intolerance by fish oil-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]
ACEA1011 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE0991, a nonpeptide agonist of the Angiotensin-(1-7) receptor, Mas.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AVE0991?
AVE0991 is a nonpeptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the effects of the endogenous ligand Angiotensin-(1-7) [Ang-(1-7)], counteracting the actions of Angiotensin II (Ang II) at the AT1 receptor.[1][3] The activation of the Mas receptor by AVE0991 leads to various beneficial effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic responses.[4][5]
Q2: What are the known on-target effects of AVE0991?
The on-target effects of AVE0991 are mediated through the activation of the Mas receptor and include:
-
Cardiovascular: Vasodilation, reduction in blood pressure, and cardioprotective effects.[1][2]
-
Anti-inflammatory: Attenuation of inflammatory responses in various tissues, including the kidneys, lungs, and brain.[3][5][6]
-
Anti-proliferative: Inhibition of cancer cell migration and invasion in certain models.[7]
-
Neuroprotection: Reduction of neuroinflammation and restoration of the blood-brain barrier integrity.[8]
Q3: Are there any known or potential off-target effects of AVE0991?
While AVE0991 is designed as a specific Mas receptor agonist, some studies suggest potential complex interactions or off-target effects. For instance, the antidiuretic effect of AVE0991 in mice was found to be blocked by AT1 and AT2 receptor antagonists, suggesting a potential involvement of these receptors in its renal effects.[9] Additionally, in a model of chronic asthma, the Mas receptor antagonist A-779 did not block the effect of AVE0991 on IL-5 release, hinting that other receptors might be involved in some of its immunomodulatory actions.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected agonist activity at Ang II receptors (AT1/AT2) | Potential off-target binding or functional cross-talk between Mas and AT receptors. | 1. Perform competitive binding assays with radiolabeled ligands for AT1 and AT2 receptors in the presence of increasing concentrations of AVE0991. 2. Use specific AT1 and AT2 receptor antagonists (e.g., Losartan for AT1, PD123319 for AT2) in your functional assays to see if the observed effect is blocked. |
| Lack of response to AVE0991 in a specific cell line or tissue | Low or absent expression of the Mas receptor. | 1. Confirm Mas receptor expression at the mRNA and protein level using qPCR and Western blot, respectively. 2. Consider using a positive control cell line known to express the Mas receptor. |
| Variability in experimental results | Degradation of AVE0991, though it is more stable than Ang-(1-7). | 1. Prepare fresh stock solutions of AVE0991 for each experiment. 2. Store stock solutions at -20°C or -80°C as recommended by the manufacturer. |
| Effects not blocked by the Mas receptor antagonist A-779 | Involvement of other receptors or signaling pathways. | 1. Investigate the involvement of other related receptors, such as the MrgD receptor, which can also be activated by Ang-(1-7) metabolites.[10] 2. Perform broader pathway analysis (e.g., phospho-kinase arrays) to identify unexpected signaling events. |
Quantitative Data Summary
Table 1: Binding Affinity of AVE0991
| Ligand | Receptor/Membrane | IC50 (nM) | Reference |
| AVE0991 | Bovine Aortic Endothelial Cell Membranes | 21 ± 35 | [11][12] |
| Ang-(1-7) | Bovine Aortic Endothelial Cell Membranes | 220 ± 280 | [11][12] |
Experimental Protocols
Protocol 1: Control Experiment for Off-Target Effects on AT1 and AT2 Receptors
Objective: To determine if the observed effects of AVE0991 are mediated by the Mas receptor or through off-target interactions with AT1 or AT2 receptors.
Methodology:
-
Cell Culture: Culture cells of interest known to express Mas, AT1, and AT2 receptors.
-
Experimental Groups:
-
Vehicle Control
-
AVE0991 (at desired concentration)
-
AVE0991 + A-779 (Mas antagonist)
-
AVE0991 + Losartan (AT1 antagonist)
-
AVE0991 + PD123319 (AT2 antagonist)
-
-
Treatment: Pre-incubate cells with the antagonists for 30 minutes before adding AVE0991.
-
Functional Assay: Perform the relevant functional assay (e.g., measurement of nitric oxide production, intracellular calcium mobilization, or gene expression).
-
Analysis: Compare the response to AVE0991 in the absence and presence of the different antagonists. A significant reduction in the response only in the presence of A-779 would indicate a Mas-specific effect.
Visualizations
Caption: Simplified signaling pathway of AVE0991 via the Mas receptor.
Caption: Experimental workflow to control for AVE0991 off-target effects.
References
- 1. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 5. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-(1-7) Analogue AVE0991 Modulates Astrocyte-Mediated Neuroinflammation via lncRNA SNHG14/miR-223-3p/NLRP3 Pathway and Offers Neuroprotection in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin 1–7 and the Non-Peptide MAS-R Agonist AVE0991 Inhibit Breast Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with ACEA1011 treatment
Welcome to the technical support center for ACEA1011. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or significantly reduced cytotoxic effect of this compound observed in a cancer cell line known to have a hyperactivated GFSP pathway.
Question: We are treating GFSP-hyperactivated cancer cells (e.g., HT-29, A549) with this compound, but our cell viability assays (MTT, CellTiter-Glo) show minimal to no decrease in cell viability compared to the vehicle control. What could be the reason?
Answer: This is a common issue that can arise from several factors, ranging from the compound's integrity to the specifics of the assay setup.[1] Here’s a systematic approach to troubleshooting:
Potential Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Troubleshooting: Confirm the correct storage of this compound (-20°C, protected from light). Prepare a fresh stock solution in the recommended solvent (e.g., DMSO). Visually inspect the stock and final dilutions in media for any signs of precipitation.[1] A compound that has precipitated out of solution will not be effective.[1]
-
-
Cell-Specific Factors:
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a frequent source of irreproducible results.
-
Passage Number: Use cells within a consistent and low passage number range.[1][2] High passage numbers can lead to genetic drift and altered signaling pathways.[2]
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response.[2][3]
-
-
Experimental Conditions:
-
Assay Timing: The cytotoxic effects of kinase inhibitors may not be apparent at early time points.[4] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability.[1][5] Ensure a homogenous cell suspension before plating and optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.[5]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.1%).[1] Include a vehicle-only control to assess solvent toxicity.[1]
-
Data Presentation: Troubleshooting No Cytotoxicity
| Condition | Cell Viability (% of Control) | Interpretation & Next Steps |
| Initial Experiment (48h) | 95% ± 4% | No significant effect. Proceed with troubleshooting. |
| Fresh this compound Stock (48h) | 92% ± 5% | Compound integrity is likely not the issue. |
| Time Course: 24h | 88% ± 6% | Minimal effect. |
| Time Course: 72h | 45% ± 3% | Success. The effect of this compound is time-dependent. 72h is a more appropriate endpoint. |
| Low Passage Cells (72h) | 42% ± 4% | Confirms the result with a more reliable cell stock. |
Issue 2: Conflicting results between different cell viability assays.
Question: Our MTT assay shows a significant decrease in cell viability with this compound treatment, but a direct cell count (e.g., Trypan Blue) or a cytotoxicity assay (e.g., LDH release) shows a much smaller effect. How do we interpret this?
Answer: This discrepancy often arises because different assays measure different cellular parameters.[4] An MTT assay measures metabolic activity, which may not always correlate directly with cell death.[6][7]
Potential Causes and Interpretation:
-
Mechanism of Action: this compound, as a kinase inhibitor, might be causing a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).
-
MTT Assay: A reduction in metabolic activity due to cell cycle arrest will result in a lower MTT reading, which can be misinterpreted as cell death.
-
Trypan Blue/LDH Assay: These assays measure membrane integrity and cell death.[6] If the compound is primarily cytostatic, you would expect to see fewer dead cells.
-
-
Assay Interference: Some compounds can directly interfere with the assay chemistry.
-
Troubleshooting: Run a cell-free control where you add this compound to the assay reagents to see if it directly affects the readout.
-
Recommended Approach:
-
Use Complementary Assays: To get a complete picture, it's crucial to use a combination of assays.
-
Proliferation Assay: Use a method that directly measures DNA synthesis, such as BrdU incorporation or a CyQUANT assay.
-
Apoptosis Assay: To confirm if cell death is occurring via apoptosis, use Annexin V/PI staining followed by flow cytometry.[8]
-
Western Blot: Analyze key signaling proteins to confirm target engagement (e.g., decreased pKCP) and downstream effects (e.g., decreased pAKT, pERK).[9]
-
Data Presentation: Conflicting Viability Results
| Assay (72h Treatment) | Result (% of Control) | Interpretation |
| MTT Assay | 50% | Indicates reduced metabolic activity. |
| Trypan Blue Exclusion | 90% viable cells | Suggests low levels of direct cell death. |
| LDH Release Assay | 5% increase in LDH | Confirms low cytotoxicity. |
| BrdU Incorporation | 20% | Conclusion: this compound is primarily cytostatic, inhibiting cell proliferation. |
Issue 3: Unexpected increase in proliferation or activation of a parallel signaling pathway.
Question: We are seeing a paradoxical increase in cell proliferation at certain concentrations of this compound, or our Western blots show activation of a compensatory pathway (e.g., increased pMEK). Why is this happening?
Answer: This can be due to off-target effects of the kinase inhibitor or the cell's adaptive resistance mechanisms.[8]
Potential Causes and Troubleshooting:
-
Off-Target Effects: Kinase inhibitors are rarely completely specific due to the structural similarity of the ATP-binding pocket across the kinome.[8][10] this compound might be inhibiting other kinases, some of which could be part of a negative feedback loop.[8]
-
Troubleshooting:
-
Dose-Response: Perform a detailed dose-response curve to see if the effect is concentration-dependent.
-
Alternative Inhibitor: Use a structurally different inhibitor for KCP to see if the same phenotype is observed.[8]
-
Kinase Profiling: For in-depth analysis, consider a commercial kinase profiling service to screen this compound against a broad panel of kinases.[8]
-
-
-
Feedback Loop Activation: Inhibition of the GFSP pathway can sometimes lead to the activation of compensatory signaling pathways as the cell tries to overcome the blockade.
-
Troubleshooting:
-
Pathway Analysis: Use Western blotting to probe for the activation of known parallel pathways (e.g., MEK/ERK, JNK).
-
Combination Therapy: Consider co-treating with an inhibitor of the activated compensatory pathway to enhance the effect of this compound.
-
-
Data Presentation: Paradoxical Proliferation
| This compound Conc. | Cell Proliferation (BrdU) | pERK Levels (Western Blot) | Interpretation |
| 0 nM (Vehicle) | 100% | 100% | Baseline |
| 10 nM | 70% | 60% | Expected Inhibition |
| 100 nM | 40% | 30% | Expected Inhibition |
| 1 µM | 110% | 150% | Paradoxical Effect: Likely due to off-target effects or feedback activation at high concentrations. |
| 10 µM | 125% | 180% | Confirms paradoxical effect. |
Methodologies & Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pKCP, anti-KCP, anti-pAKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits KCP in the Growth Factor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
Overcoming vehicle control issues with ACEA1011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACEA1011, also known as AVE0991. Our aim is to help you overcome common vehicle control-related challenges and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound/AVE0991 and what is its mechanism of action?
A: this compound, more commonly known as AVE0991, is a nonpeptide, orally active mimic of angiotensin-(1-7)[1]. It functions as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS)[2]. By activating the Mas receptor, AVE0991 triggers downstream signaling pathways that are often associated with vasodilation, anti-inflammatory effects, and tissue protection[3][4].
Q2: What is the appropriate vehicle for dissolving AVE0991?
A: The choice of vehicle depends on whether your experiment is in vitro or in vivo.
-
In Vitro Studies: AVE0991 is soluble in dimethyl sulfoxide (DMSO) and water. For cell culture experiments, a common approach is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
-
In Vivo Studies: Several vehicle formulations have been successfully used for animal studies. One common vehicle is a 30% solution of cyclodextrin[5]. Another reported formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[6][7]. The choice of vehicle may depend on the route of administration and the desired dosing volume.
Q3: Are there any known off-target effects of AVE0991?
A: AVE0991 is considered a selective agonist for the Mas receptor[2]. However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. It is recommended to include appropriate controls, such as co-administration with a Mas receptor antagonist (e.g., A779), to confirm that the observed effects are indeed mediated by Mas receptor activation[2].
Troubleshooting Guide: Vehicle Control Issues
Problem 1: Precipitation of AVE0991 in aqueous solutions.
-
Possible Cause: AVE0991 has limited solubility in water[6]. Preparing dilutions directly in aqueous buffers without an appropriate solubilizing agent can lead to precipitation.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO. AVE0991 is readily soluble in DMSO[6].
-
Use a gentle warming and sonication. This can aid in the dissolution of the compound in the chosen solvent[6][8].
-
For in vivo studies, consider using a vehicle containing co-solvents like PEG300 and Tween 80 to improve solubility and stability in the final formulation[6][7].
-
Always prepare fresh dilutions from the stock solution for each experiment to minimize the risk of precipitation over time.
-
Problem 2: The vehicle control group shows unexpected biological effects.
-
Possible Cause: The vehicle itself may have biological activity. For example, high concentrations of DMSO can induce cellular stress or differentiation. Cyclodextrins, while generally inert, can in some cases interact with cellular membranes.
-
Solution:
-
Minimize the final concentration of the vehicle. For DMSO, keep the final concentration well below 0.5%, and ideally at or below 0.1%.
-
Run a "vehicle-only" control group. This is essential to distinguish the effects of the vehicle from the effects of AVE0991.
-
Test multiple vehicle formulations. If you suspect the vehicle is causing an issue, try an alternative solubilization strategy.
-
Consult the literature for vehicle compositions used in similar experimental models. This can provide a good starting point for selecting an appropriate and well-tolerated vehicle.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of the AVE0991 solution or the vehicle can lead to variability in the effective concentration of the compound.
-
Solution:
-
Standardize your solution preparation protocol. Document the exact procedure, including the source of reagents, concentrations, and any physical manipulations like vortexing or sonication.
-
Ensure complete dissolution of AVE0991. Visually inspect your stock and working solutions for any signs of precipitation before use.
-
Store stock solutions appropriately. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility of AVE0991
| Solvent | Concentration | Notes |
| DMSO | 30 mg/mL (51.66 mM) | Sonication is recommended for complete dissolution[6]. |
| Water | <0.1 mg/mL | Considered insoluble for practical purposes[6]. |
Table 2: Recommended Vehicle Formulations for In Vivo Studies
| Formulation | Concentration of AVE0991 | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.44 mM) | Sonication is recommended. Solvents should be added sequentially[6][7]. |
| 30% solution of cyclodextrin | 0.5 mg/kg BW/day | Administered via osmotic minipumps[5]. |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay
-
Preparation of AVE0991 Stock Solution: Dissolve AVE0991 powder in 100% DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C.
-
Cell Seeding: Plate your cells of interest at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: On the day of the experiment, prepare serial dilutions of the AVE0991 stock solution in your cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without AVE0991) to the cell culture medium as used for the highest concentration of AVE0991.
-
Incubation and Analysis: Incubate the cells for the desired time period and then perform your downstream analysis (e.g., cell viability assay, gene expression analysis).
Protocol 2: In Vivo Administration in Mice
-
Preparation of Dosing Solution: For a target dose of 1 mg/kg, prepare a 0.1 mg/mL solution of AVE0991 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Warm and sonicate the mixture to ensure complete dissolution.
-
Animal Dosing: Administer the solution to the mice via the desired route (e.g., intraperitoneal injection) at a volume of 10 mL/kg body weight.
-
Vehicle Control Group: Prepare a vehicle solution without AVE0991 and administer it to a control group of mice at the same volume and by the same route.
-
Monitoring and Analysis: Monitor the animals for the duration of the experiment and collect tissues or perform behavioral analyses at the designated time points.
Mandatory Visualizations
Caption: Signaling pathway of this compound (AVE0991).
Caption: General experimental workflow for using this compound (AVE0991).
Caption: Troubleshooting logic for vehicle control issues.
References
- 1. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AVE0991, a nonpeptide angiotensin-(1-7) mimic, inhibits angiotensin II-induced abdominal aortic aneurysm formation in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVE 0991 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
ACEA1011 stability in different cell culture media
Disclaimer: Information regarding a compound specifically named "ACEA1011" is not publicly available. The following technical support guide has been created for a hypothetical compound, "Compound A," to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing and troubleshooting small molecule stability in cell culture media. The principles and protocols described are broadly applicable and can be adapted for specific compounds of interest.
This center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of Compound A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My Compound A solution, initially clear, forms a precipitate after being added to the cell culture medium in the incubator. What is causing this?
A2: This is a common issue known as delayed precipitation. Several factors related to the incubator environment and media composition can contribute to this:
-
Temperature and pH Shifts: The incubator's temperature (typically 37°C) and CO2 concentration can alter the pH and solubility of your compound over time.[1]
-
Interaction with Media Components: Compound A may slowly interact with salts, proteins (especially from Fetal Bovine Serum), or other media components, leading to the formation of insoluble complexes.[1][2]
-
Media Evaporation: In long-term experiments, evaporation can concentrate media components, including Compound A, potentially exceeding its solubility limit.[3]
Q2: I'm observing inconsistent results in my cell-based assays with Compound A. Could this be a stability issue?
A2: Yes, inconsistent results, such as variable IC50 values, can be a direct consequence of compound degradation.[4] Degradation of Compound A can lead to a lower effective concentration, resulting in reduced biological activity and poor reproducibility.[4] It is crucial to determine the stability of Compound A under your specific experimental conditions.[4]
Q3: What are the primary factors in cell culture media that can affect the stability of a small molecule like Compound A?
A3: Several factors can influence the stability of small molecules in cell culture media:
-
pH: The pH of the medium (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[5]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize your compound.[5]
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.[4] Media components like riboflavin can also become photosensitized and degrade other components, such as tryptophan.[6]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[4]
-
Binding to Media Components: Compounds can bind to proteins like albumin in serum, which can affect their stability and bioavailability.[5]
-
Redox Environment: The presence of oxidizing or reducing agents in the media can chemically modify your compound.[4]
Q4: How should I prepare and store stock solutions of Compound A to ensure maximum stability?
A4: For optimal stability, stock solutions of Compound A should be prepared in a suitable solvent like DMSO and stored at low temperatures.[4] It is recommended to store stock solutions at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can impact compound stability, it is best to aliquot the stock solution into smaller, single-use volumes.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Compound A.
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding Compound A to media | The final concentration of Compound A exceeds its aqueous solubility.[3] | Perform a solubility test to determine the maximum soluble concentration.[3] Consider making an intermediate dilution in pre-warmed media before preparing the final working solution.[3] |
| Compound A appears to be degrading rapidly in the media | The compound may be inherently unstable in aqueous solutions at 37°C or reacting with media components.[7] | Test the stability of Compound A in a simpler buffer system (e.g., PBS) to assess its inherent aqueous stability.[7] Also, test its stability in media with and without serum to see if serum components play a role.[7] |
| High variability in stability measurements between replicates | This could be due to inconsistent sample handling, issues with the analytical method, or incomplete solubilization of the compound.[7] | Ensure precise and consistent timing for sample collection and processing.[7] Validate your analytical method for linearity, precision, and accuracy.[7] Confirm the complete dissolution of the compound in the stock solution.[7] |
| Compound A seems to disappear from the media with no detectable degradation products | The compound may be binding to the plastic of the cell culture plates or pipette tips.[7] If cells are present, the compound could be rapidly internalized.[7] | Use low-protein-binding plates and pipette tips.[7] Include a control without cells to assess non-specific binding.[7] Analyze cell lysates to determine the extent of cellular uptake.[7] |
Quantitative Data Summary
The following table presents illustrative stability data for Compound A in different cell culture media over 48 hours. The percentage of Compound A remaining was determined by HPLC-MS analysis by comparing the peak area at each time point to the peak area at time 0.[7]
| Cell Culture Medium | % Compound A Remaining (Mean ± SD, n=3) | ||||
| 0 hr | 4 hr | 8 hr | 24 hr | 48 hr | |
| DMEM + 10% FBS | 100 ± 0 | 92 ± 2.1 | 85 ± 3.5 | 68 ± 4.2 | 45 ± 5.1 |
| RPMI-1640 + 10% FBS | 100 ± 0 | 95 ± 1.8 | 89 ± 2.9 | 75 ± 3.8 | 58 ± 4.5 |
| DMEM (serum-free) | 100 ± 0 | 98 ± 1.5 | 96 ± 2.0 | 91 ± 2.5 | 84 ± 3.0 |
| RPMI-1640 (serum-free) | 100 ± 0 | 99 ± 1.2 | 97 ± 1.8 | 94 ± 2.2 | 89 ± 2.8 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of Compound A in cell culture media using High-Performance Liquid Chromatography (HPLC).[8]
Materials:
-
Test compound (Compound A)
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[8]
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation:
-
Incubation:
-
Sample Collection:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.[8]
-
The t=0 sample should be processed immediately after preparation.[9]
-
Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent like acetonitrile to precipitate proteins.[9]
-
-
HPLC Analysis:
Visualizations
Caption: Troubleshooting workflow for stability and solubility issues.
Caption: Hypothetical signaling pathway inhibited by Compound A.
Caption: Experimental workflow for the HPLC-based stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing ACEA1011-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers utilizing ACEA1011. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential in vitro cytotoxicity issues and optimize your experimental outcomes. As specific cytotoxicity data for this compound is limited, this guide draws upon the established principles of NMDA receptor antagonist pharmacology and general best practices for in vitro cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which an NMDA receptor antagonist like this compound might induce cytotoxicity?
A1: While NMDA receptor antagonists are often used to prevent excitotoxicity, they can also induce cytotoxicity under certain conditions. This paradoxical effect can arise from interference with the baseline neuroprotective signaling that is mediated by physiological levels of NMDA receptor activity.[1][2][3] Prolonged or high-concentration exposure to an antagonist can disrupt essential downstream survival pathways, such as the PI3K-Akt pathway, leading to apoptosis.[1]
Q2: I am observing significant cell death in my untreated control group. What could be the cause?
A2: High background cytotoxicity can stem from several factors unrelated to your test compound. These include suboptimal cell culture conditions (e.g., nutrient depletion, improper CO2 levels), mycoplasma contamination, or mechanical stress during cell handling. It is crucial to ensure your cells are healthy and in the logarithmic growth phase before initiating any experiment.
Q3: My cytotoxicity assay results are highly variable between replicate wells. How can I improve consistency?
A3: High variability is a common issue in cell-based assays. Key factors to consider are:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting volume in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.
-
Compound Precipitation: Visually inspect your this compound dilutions under a microscope to ensure the compound is fully dissolved at the tested concentrations.
Q4: My MTT assay results suggest high cytotoxicity, but this is not corroborated by an LDH release assay. Why might this be?
A4: Discrepancies between different cytotoxicity assays can occur. The MTT assay measures metabolic activity, which can be inhibited by compounds that do not necessarily compromise membrane integrity (which is what the LDH assay measures). It is possible that this compound is affecting mitochondrial function without causing immediate cell lysis. Consider using a third, mechanistically different assay, such as a caspase activity assay for apoptosis, to gain a more complete picture.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| High sensitivity of the cell line to NMDA receptor blockade. | Titrate this compound across a wider and lower concentration range to determine a more precise IC50 value. |
| Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced cytotoxicity. |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Interaction with media components. | Some media components can interact with test compounds. If possible, test the compound in a simpler, serum-free medium for a short duration. |
Issue 2: Lack of a Clear Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Inappropriate concentration range. | Broaden the concentration range of this compound tested, including both higher and lower concentrations. |
| Assay incubation time is too short or too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for observing a dose-dependent effect. |
| Compound has a narrow therapeutic window. | A steep dose-response curve may be inherent to the compound's mechanism. Use a greater number of intermediate concentrations to better define the curve. |
| Cell density is too high or too low. | Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Signaling Pathways and Experimental Workflows
References
Ensuring consistent ACEA1011 activity across experiments
Welcome to the technical support center for ACEA1011. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent and reliable results across experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Kinase X, a key enzyme in the ABC signaling pathway, which is frequently dysregulated in various cancers. By inhibiting Kinase X, this compound blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells expressing the target.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1] For use in experiments, allow the vial to equilibrate to room temperature before opening and preparing dilutions.
Q4: How can I confirm the activity of this compound in my cell line?
A4: The activity of this compound can be confirmed by assessing its effect on the phosphorylation of a known downstream target of Kinase X (e.g., Protein Y) via Western blot. A dose-dependent decrease in the phosphorylation of Protein Y upon treatment with this compound would indicate target engagement and activity. Additionally, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be used to determine the IC50 value of this compound in your cell line of interest.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use a consistent and narrow range of cell passage numbers for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can exhibit different metabolic rates and drug sensitivities. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Assay Incubation Time | Use a consistent and optimized incubation time for the drug treatment and the viability assay. |
| Serum Concentration | Variations in serum concentration and lot can affect drug-protein binding and availability. Use serum from the same lot for a set of experiments. |
Issue 2: Lack of Expected Biological Effect
If this compound does not produce the expected biological effect (e.g., no reduction in cell viability or no change in downstream target phosphorylation), consider the following:
| Potential Cause | Recommended Solution |
| Low or Absent Target Expression | Confirm the expression of Kinase X in your cell line using Western blot or qPCR. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment over a wide range of concentrations. |
| Drug Inactivity | Ensure proper storage and handling of this compound to prevent degradation.[1][2] Test the compound in a validated positive control cell line, if available. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms to Kinase X inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression | IC50 (nM) |
| Cell Line A | Breast Cancer | High | 50 |
| Cell Line B | Lung Cancer | High | 75 |
| Cell Line C | Colon Cancer | Low | > 1000 |
| Cell Line D | Breast Cancer | Moderate | 250 |
Visualizations
ABC Signaling Pathway
Caption: The ABC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating the in vitro activity of this compound.
References
Validation & Comparative
Validating Mas Receptor Activation: A Comparative Guide for Researchers
For immediate release:
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effect of novel compounds on Mas receptor activation. Due to the current lack of publicly available data on a compound referred to as "ACEA1011," this document will serve as a comparative template. It outlines the necessary experiments and data presentation formats by comparing the endogenous ligand, Angiotensin-(1-7), with the well-characterized synthetic agonist, AVE 0991. Researchers developing new molecules, such as this compound, can use this guide to structure their validation studies and present their findings in a clear, comparative, and objective manner.
The Mas receptor, a key component of the renin-angiotensin system's protective axis, is a G protein-coupled receptor that, when activated, counteracts many of the detrimental effects of the classical angiotensin II/AT1 receptor pathway.[1][2] Its activation leads to beneficial physiological responses, including vasodilation, and anti-inflammatory and anti-fibrotic effects, primarily through the production of nitric oxide (NO).[1][2]
Comparative Analysis of Mas Receptor Agonists
To effectively validate a novel compound's effect on Mas receptor activation, its performance should be benchmarked against known agonists. This section provides a template for presenting such comparative data.
Table 1: In Vitro Efficacy and Potency
| Parameter | Angiotensin-(1-7) | AVE 0991 | This compound |
| Receptor Binding Affinity (Ki) | High affinity | High affinity (IC50 = 4.75 x 10⁻⁸ mol/L in COS cells)[3] | Data not available |
| Potency (EC50/IC50) | Potent endogenous agonist | Potent synthetic agonist | Data not available |
| Downstream Signaling | |||
| - NO Production | Stimulates NO production[4] | Stimulates NO release[3] | Data not available |
| - ERK1/2 Phosphorylation | Inhibits Ang II-induced ERK1/2 activation[5] | Mimics Ang-(1-7) effects | Data not available |
| - cAMP Modulation | Can modulate cAMP levels[6] | Mimics Ang-(1-7) effects | Data not available |
Key Signaling Pathways in Mas Receptor Activation
Activation of the Mas receptor initiates a cascade of intracellular signaling events. A thorough understanding of these pathways is crucial for designing and interpreting validation experiments.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Receptor Binding Assay
This assay determines the affinity of a compound for the Mas receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the Mas receptor in comparison to Angiotensin-(1-7) and AVE 0991.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human Mas receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
Incubate a constant concentration of a radiolabeled Mas receptor ligand (e.g., [¹²⁵I]-Ang-(1-7)) with varying concentrations of the unlabeled competitor (Angiotensin-(1-7), AVE 0991, or this compound) and the cell membrane preparation.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a filter-based separation method.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Nitric Oxide (NO) Production Assay
This assay measures the downstream functional consequence of Mas receptor activation.
Objective: To quantify the production of NO in endothelial cells upon stimulation with this compound, Angiotensin-(1-7), and AVE 0991.
Methodology:
-
Cell Culture:
-
Culture human endothelial cells (e.g., HUVECs) to confluence.
-
-
Cell Stimulation:
-
Treat the cells with varying concentrations of the test compounds (this compound, Angiotensin-(1-7), or AVE 0991) for a specified time.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent or a more sensitive method like chemiluminescence.
-
-
Data Analysis:
-
Generate dose-response curves for NO production for each compound.
-
Determine the EC50 value for each compound.
-
ERK1/2 Phosphorylation Assay
This assay assesses the modulation of the MAPK/ERK pathway.
Objective: To determine the effect of this compound on Angiotensin II-induced ERK1/2 phosphorylation, in comparison to Angiotensin-(1-7).
Methodology:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells (VSMCs).
-
Pre-treat cells with this compound or Angiotensin-(1-7) for a specified time.
-
Stimulate the cells with Angiotensin II.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a secondary antibody conjugated to a detectable enzyme.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the levels of ERK1/2 phosphorylation across different treatment groups.
-
By following the structured approach outlined in this guide, researchers can rigorously validate the effects of novel compounds like this compound on Mas receptor activation and contribute to the development of new therapeutics targeting this protective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ijmcmed.org [ijmcmed.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A-779 as a Potent Antagonist of the Mas Receptor Agonist AVE 0991: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective Mas receptor agonist, AVE 0991, and its blockade by the antagonist, A-779. The data presented herein, derived from various experimental models, demonstrates the specific inhibitory action of A-779 on the signaling pathways activated by AVE 0991. This information is intended to assist researchers in designing experiments and interpreting data related to the ACE2/Ang-(1-7)/Mas receptor axis.
Mechanism of Action: A-779 Blocks AVE 0991 at the Mas Receptor
AVE 0991 is a nonpeptide mimic of Angiotensin-(1-7) that selectively activates the G-protein coupled Mas receptor.[1][2][3] This activation triggers a cascade of downstream signaling events that are largely considered to be protective in various physiological and pathophysiological conditions. A-779 is a selective antagonist of the Mas receptor.[1][2][3] It competitively binds to the receptor, thereby preventing the binding of agonists like AVE 0991 and inhibiting their subsequent biological effects.
Comparative Efficacy of A-779 in Blocking AVE 0991: Experimental Data
The following table summarizes key quantitative data from studies demonstrating the antagonistic effects of A-779 on AVE 0991-induced responses in different experimental settings.
| Experimental Model | Parameter Measured | Effect of AVE 0991 | Effect of AVE 0991 + A-779 | Reference |
| Murine Model of Allergic Lung Inflammation | Interleukin-10 (IL-10) in Bronchoalveolar Lavage (pg/mL) | Increased to 89.1 ± 6.8 | Blocked the increase (66.4 ± 3.3) | [1] |
| Water-loaded C57BL/6 Mice | Urinary Volume (mL/60 min) | Significant reduction (0.06 ± 0.03) vs. control (0.27 ± 0.05) | Completely blocked the antidiuretic effect | [3][4] |
| Primary Cortical Neurons (in vitro Glucose Deprivation) | Neuronal Cell Death (%) | Reduced cell death by ~60% | Prevented the neuroprotective effect | [5] |
| Mas-transfected Chinese Hamster Ovary (CHO) Cells | Nitric Oxide (NO) Release | Increased NO release | Blocked the increase in NO release | [3][6] |
| Normotensive Wistar Rats | Bradykinin-induced Hypotension | Potentiated the hypotensive effect | Abolished the potentiating effect | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
In Vivo Murine Model of Allergic Lung Inflammation
-
Animals: BALB/c mice (6–8 weeks old).
-
Induction of Inflammation: Mice were sensitized with four intraperitoneal injections of ovalbumin (OVA; 20 µ g/mouse ) every 14 days. Subsequently, they were challenged with nebulized 1% OVA for 30 minutes, three times a week for 30 days.
-
Drug Administration:
-
AVE 0991 was administered daily via subcutaneous injection (1 mg/kg).
-
A-779 was continuously infused subcutaneously for the last 28 days of the protocol using osmotic mini-pumps (1.5 μg/h).
-
-
Sample Analysis: Bronchoalveolar lavage (BAL) fluid was collected, and cytokine levels (IL-10) were measured using appropriate immunoassays.[1]
In Vitro Neuronal Glucose Deprivation Model
-
Cell Culture: Primary cortical neurons were cultured from E15-17 mouse embryos for 7–9 days.
-
Experimental Conditions: Neurons were subjected to glucose deprivation for 24 hours to mimic ischemic conditions.
-
Drug Treatment:
-
AVE 0991 (10⁻⁸ M to 10⁻⁶ M) was added to the culture medium during glucose deprivation.
-
In antagonist experiments, A-779 was co-incubated with AVE 0991.
-
-
Outcome Measurement: The percentage of cell death was determined using the trypan blue exclusion assay.[5]
Water Diuresis in Mice
-
Animals: C57BL/6 mice.
-
Procedure: Water diuresis was induced by an intraperitoneal injection of water (0.05 mL/g body weight).
-
Drug Administration:
-
AVE 0991 (0.58 nmol/g body weight) was administered intraperitoneally with the water load.
-
A-779 was co-administered with AVE 0991 in the antagonist group.
-
-
Data Collection: Urine was collected for 60 minutes, and the total volume was measured.[3][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying the interaction between AVE 0991 and A-779.
Caption: AVE 0991 activates the Mas receptor, leading to downstream signaling and biological effects. A-779 competitively blocks this interaction.
Caption: A typical experimental workflow for comparing the effects of AVE 0991 in the presence and absence of the antagonist A-779.
References
- 1. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
A Comparative Efficacy Analysis: Angiotensin-(1-7) versus its Nonpeptide Mimic, AVE-0991
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of the endogenous peptide Angiotensin-(1-7) and the orally active, nonpeptide mimic, AVE-0991. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Angiotensin-(1-7) is a heptapeptide with a well-established role in the renin-angiotensin system (RAS), where it often counteracts the effects of angiotensin II, promoting vasodilation, and exerting anti-inflammatory and anti-proliferative effects. These therapeutic benefits are primarily mediated through the Mas receptor. However, the clinical utility of native Angiotensin-(1-7) is limited by its short half-life and poor oral bioavailability. This has led to the development of synthetic, nonpeptide mimics like AVE-0991, which aim to replicate the beneficial effects of Angiotensin-(1-7) with improved pharmacokinetic properties.
Mechanism of Action and Signaling Pathways
Both Angiotensin-(1-7) and AVE-0991 exert their primary effects through the activation of the Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of downstream signaling events that contribute to their cardiovascular and cellular protective effects. A key pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.
Below is a diagram illustrating the principal signaling pathway for both compounds.
Caption: Signaling pathway of Angiotensin-(1-7) and AVE-0991.
Comparative Efficacy Data
Experimental data from in vitro and in vivo studies highlight both similarities and differences in the efficacy of Angiotensin-(1-7) and AVE-0991.
In Vitro Endothelial Function
A direct comparison of the effects of Angiotensin-(1-7) and AVE-0991 on bovine aortic endothelial cells (BAECs) reveals that while both stimulate nitric oxide (NO) production, AVE-0991 demonstrates a more sustained release.
| Parameter | Angiotensin-(1-7) | AVE-0991 | Reference |
| Receptor Binding (IC50) | 220 ± 280 nmol/L | 21 ± 35 nmol/L | [1] |
| Peak NO Release (10 µmol/L) | 270 ± 25 nmol/L | 295 ± 20 nmol/L | [1] |
| Total NO Release | ~5-fold lower than AVE-0991 | ~5-fold higher than Ang-(1-7) | [1] |
| Peak Superoxide (O₂⁻) Release (10 µmol/L) | 20 ± 4 nmol/L | 18 ± 2 nmol/L | [1] |
AVE-0991 exhibits a nearly 10-fold higher affinity for the Angiotensin-(1-7) binding site on BAEC membranes.[1] While both compounds induce similar peak concentrations of NO, the total amount of NO released is significantly greater with AVE-0991.[1]
In Vivo Cardiovascular and Anti-inflammatory Effects
Preclinical studies in animal models have demonstrated the therapeutic potential of both Angiotensin-(1-7) and AVE-0991 in various disease models.
| Experimental Model | Compound | Key Findings | Reference |
| Myocardial Infarction (Rat) | AVE-0991 | Attenuated post-ischemic heart failure. | [2] |
| Chronic Asthma (Mouse) | AVE-0991 | Prevented airway and pulmonary vascular remodeling. | [3] |
| Hypertension (Rat) | Angiotensin-(1-7) | Attenuated hypertension in exercise-trained rats. | [4] |
| Atherosclerosis (apoE-knockout mice) | AVE-0991 | Inhibited atherogenesis. | [5] |
AVE-0991 has been shown to mimic the beneficial cardiovascular effects of Angiotensin-(1-7), including cardioprotective actions in hypertensive and normotensive rats.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of Angiotensin-(1-7) and AVE-0991 to the Mas receptor on bovine aortic endothelial cell (BAEC) membranes.
Caption: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Bovine aortic endothelial cells (BAECs) are cultured to confluence. The cells are then scraped, homogenized in a buffered solution, and centrifuged to isolate the cell membranes.
-
Binding Reaction: The isolated membranes are incubated with a fixed concentration of radiolabeled [125I]-Ang-(1-7).
-
Competition: Increasing concentrations of unlabeled Angiotensin-(1-7) or AVE-0991 are added to compete for binding to the receptor.
-
Separation and Measurement: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The data is used to generate competition curves and calculate the IC50 values, which represent the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.
Nitric Oxide and Superoxide Measurement in Endothelial Cells
This protocol directly measures the release of NO and superoxide (O₂⁻) from BAECs upon stimulation with Angiotensin-(1-7) or AVE-0991 using electrochemical nanosensors.
Detailed Steps:
-
Cell Culture: Primary cultures of BAECs are grown to confluence in 6-well plates.
-
Nanosensor Placement: Selective electrochemical nanosensors for NO and O₂⁻ are positioned on the surface of the endothelial cells.
-
Stimulation: Angiotensin-(1-7) or AVE-0991 is added to the cell culture medium.
-
Real-time Measurement: The release of NO and O₂⁻ is measured directly and simultaneously in real-time.
-
Data Analysis: The peak concentrations and total amount of NO and O₂⁻ released are quantified.
Conclusion
The available data suggests that AVE-0991 is a potent, orally active mimic of Angiotensin-(1-7). It demonstrates a higher binding affinity to the Mas receptor and elicits a more sustained release of nitric oxide from endothelial cells compared to the native peptide. Preclinical studies have consistently shown that AVE-0991 replicates the beneficial cardiovascular and anti-inflammatory effects of Angiotensin-(1-7) in various disease models. These findings support the further investigation of AVE-0991 and similar nonpeptide mimics as potential therapeutic agents for cardiovascular and inflammatory diseases, offering a promising alternative to the native Angiotensin-(1-7) peptide with improved pharmacological properties.
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Angiotensin II and AT1 Receptor Antagonists in Signaling Pathway Studies
An Important Note on ACEA1011: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." Therefore, this guide provides a comparison between the endogenous ligand, Angiotensin II , and the widely studied class of synthetic Angiotensin II Type 1 Receptor (AT1R) Antagonists (also known as ARBs or sartans). This comparison is fundamental to research in cardiovascular and renal signaling pathways.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. The primary effector of this system is Angiotensin II (Ang II), an octapeptide hormone that exerts its effects by binding to G protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][2] The AT1 receptor mediates most of the classical physiological and pathological effects of Ang II, including vasoconstriction, inflammation, and cellular proliferation.[3][4]
Understanding the signaling pathways initiated by Ang II is crucial for developing therapeutics for conditions like hypertension, heart failure, and kidney disease.[5][6] A key tool in this research is the use of selective AT1 receptor antagonists, a class of non-peptide molecules commonly known as sartans (e.g., Losartan, Telmisartan, Valsartan).[5][7] These antagonists competitively block the action of Ang II at the AT1 receptor, providing a powerful method to dissect signaling pathways and counteract its deleterious effects.[6][8] This guide compares the signaling mechanisms of Angiotensin II with those of AT1 receptor antagonists, presenting key performance data and experimental methodologies.
Angiotensin II: The Endogenous Agonist Signaling Pathway
Angiotensin II acts as the primary agonist for the AT1 receptor. Its binding initiates a complex and multifaceted signaling cascade that is central to both normal physiology and the pathophysiology of cardiovascular disease.[3][9]
Mechanism of Action: Upon binding to the AT1 receptor, Ang II induces a conformational change that activates heterotrimeric G proteins, most notably the Gq/11 family.[4][10] This activation triggers a cascade of downstream events:
-
Gq/11 Pathway: Activated Gαq/11 stimulates Phospholipase C (PLC).[11]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Downstream Effectors:
-
IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²+).
-
DAG and Ca²+ together activate Protein Kinase C (PKC) isoforms.[11]
-
-
Cellular Responses: The activation of these pathways leads to the stimulation of further signaling molecules, including mitogen-activated protein kinases (MAPKs), and the generation of reactive oxygen species (ROS), culminating in physiological responses like vasoconstriction, aldosterone secretion, and cellular growth.[3][10][11]
Beyond the canonical Gq/11 pathway, the AT1 receptor can also couple to other G proteins (Gi/o, G12/13) and G protein-independent pathways involving β-arrestin.[4][10]
AT1 Receptor Antagonists (Sartans): The Competitive Blockers
AT1 Receptor Blockers (ARBs), or sartans, are a class of drugs that prevent Ang II from exerting its effects.[12] They are highly selective for the AT1 receptor subtype.[13]
Mechanism of Action: Sartans act as competitive antagonists at the AT1 receptor.[8] They bind to the receptor at or near the Angiotensin II binding site, but they do not induce the conformational change required for G protein activation. By occupying the receptor, they physically prevent Angiotensin II from binding and initiating the downstream signaling cascade.[6][8] This blockade effectively inhibits all the subsequent steps shown in Figure 1, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[6]
Some ARBs exhibit additional molecular effects. For example, Telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism, which may contribute to its therapeutic profile.[14][15][16]
Head-to-Head Performance Data
The efficacy of Ang II and the potency of various AT1 receptor antagonists can be quantified through binding affinity studies. Key parameters include the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), receptor selectivity, and the dissociation rate. A lower Ki value and a longer dissociation half-life indicate a higher binding affinity and more sustained receptor blockade.
| Parameter | Angiotensin II (Agonist) | Losartan (Antagonist) | Telmisartan (Antagonist) | Other Sartans |
| Binding Affinity (pKi) | - | 7.17 ± 0.07[17][18] | 8.19 ± 0.04[17][18] | Candesartan: 8.61 ± 0.21[17][18]Valsartan: 7.65 ± 0.12[17][18] |
| IC50 | - | ~20 nmol/L[19] | - | - |
| Dissociation Half-life (t½) | - | 67 min[20][21] | 213 min[20][21] | Olmesartan: 166 min[20][21]Candesartan: 133 min[20][21] |
| AT1 vs. AT2 Selectivity | Similar affinity for AT1 & AT2[15] | ~1,000-fold for AT1[7] | ~3,000-fold for AT1[7][22] | Valsartan: ~30,000-fold[7]Olmesartan: >12,500-fold[7][22] |
| Primary Signaling Action | AT1R Activation[3][4] | AT1R Blockade[8] | AT1R Blockade[15] | AT1R Blockade[7] |
| Additional Actions | - | Uricosuric effect[19] | Partial PPARγ Agonist[14][15] | - |
Experimental Protocols
Characterizing the interaction between ligands like Angiotensin II or sartans and the AT1 receptor is fundamental. The competitive radioligand binding assay is a gold-standard method used to determine the binding affinity (Ki) of an unlabeled test compound.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the affinity (Ki or IC50) of an unlabeled test compound (e.g., Losartan) for the AT1 receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.[23][24]
Materials:
-
Membrane Preparation: Cell membranes expressing the AT1 receptor (e.g., from rat liver or transfected cell lines).[1][2]
-
Radioligand: A high-affinity radiolabeled ligand, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.[1][23]
-
Test Compound: Unlabeled antagonist (e.g., Losartan, Telmisartan) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).[23]
-
Buffers: Assay buffer, wash buffer.
-
Apparatus: Glass fiber filters, 96-well filtration harvester, and a scintillation counter.[25]
Methodology:
-
Preparation: Set up assay tubes/wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled Ang II), and competitive binding (radioligand + increasing concentrations of the test compound).[23]
-
Incubation: Add the membrane preparation to each well, followed by the respective ligands. Incubate at a controlled temperature (e.g., 30-37°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[23][25]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[23][25]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[23]
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[25]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
Conclusion
The study of Angiotensin II and its antagonists is a cornerstone of cardiovascular research. Angiotensin II acts as a potent agonist, triggering a wide array of signaling pathways through the AT1 receptor that are implicated in hypertension and end-organ damage. In contrast, AT1 receptor antagonists like Losartan and Telmisartan act as competitive blockers, effectively silencing this pathway. Experimental data reveals significant differences in the binding affinities and dissociation kinetics among various sartans, which may translate to differences in their therapeutic efficacy and duration of action. The methodologies described, particularly receptor binding assays, are essential tools for researchers and drug development professionals to characterize these interactions and develop more effective modulators of the Renin-Angiotensin System.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. journals.physiology.org [journals.physiology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. bhf.org.uk [bhf.org.uk]
- 13. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. immune-system-research.com [immune-system-research.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of the Cross-Reactivity Profile of ACEA1011 (AVE 0991)
This guide presents a detailed comparison of the receptor binding profile of ACEA1011, a compound widely identified in scientific literature as AVE 0991. For clarity and consistency with published data, this document will refer to the compound as AVE 0991. AVE 0991 is recognized as a non-peptide agonist for the Mas receptor, a critical component of the renin-angiotensin system's protective pathway. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the selectivity and potential off-target effects of this compound.
Receptor Binding Affinity: A Comparative Summary
AVE 0991 demonstrates high affinity and selectivity for the Mas receptor. The table below summarizes the quantitative data from competitive binding assays, comparing its interaction with the Mas receptor to other related angiotensin receptors.
| Target Receptor | Radioligand | Test Compound | Assay System | IC50 (nM) |
| Mas | [¹²⁵I]-Ang-(1-7) | AVE 0991 | Bovine Aortic Endothelial Cell Membranes | 21[1][2] |
| Mas | [¹²⁵I]-Ang-(1-7) | AVE 0991 | Mas-transfected COS Cells | 47.5[3][4] |
| Angiotensin II Type 1 (AT1) | [¹²⁵I]-Ang II | AVE 0991 | Mouse Kidney Slices | No significant displacement[4] |
| Angiotensin II Type 2 (AT2) | [¹²⁵I]-Ang II | AVE 0991 | Adrenal Medulla Membranes | No significant displacement[5] |
| Angiotensin IV (AT4/IRAP) | [¹²⁵I]-Ang IV | AVE 0991 | Mouse Kidney Slices | No significant displacement[4] |
Notably, while in vitro binding assays indicate high selectivity for the Mas receptor, some in vivo studies have suggested that the physiological effects of AVE 0991 can be influenced by antagonists of AT1 and AT2 receptors.[1][4] This may point towards downstream signaling pathway crosstalk or functional antagonism rather than direct binding to these receptors.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays used to determine receptor affinity and functional activity.
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to quantify the affinity of AVE 0991 for target receptors.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer. The homogenate is then centrifuged to isolate the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer to a standardized protein concentration.
-
Competitive Binding Incubation: A fixed concentration of a specific radiolabeled ligand (e.g., [¹²⁵I]-Ang-(1-7) for the Mas receptor) is incubated with the prepared cell membranes. Concurrently, increasing concentrations of unlabeled AVE 0991 are added to compete for receptor binding. Non-specific binding is determined by adding a high concentration of a known unlabeled ligand. The incubation is conducted at a controlled temperature for a duration sufficient to reach binding equilibrium.
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with cold buffer to minimize non-specific binding. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from the total binding at each concentration of the test compound. The results are plotted as the percentage of specific binding against the logarithm of the competitor's concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined using non-linear regression analysis.
Functional Assay: Nitric Oxide (NO) Release
This method assesses the functional consequence of AVE 0991 binding to the Mas receptor by measuring the downstream release of nitric oxide.
-
Cell Culture: Endothelial cells, or other cell types that either endogenously express or are transfected with the Mas receptor, are cultured in multi-well plates until they reach confluence.
-
Compound Application: The cells are first washed and then incubated in a physiological buffer. Subsequently, they are treated with various concentrations of AVE 0991. Control cells are treated with a vehicle solution.
-
Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent. For real-time measurements, selective electrochemical nanosensors can be used to directly detect NO release from the cell surface.
-
Data Interpretation: The quantity of NO produced is plotted against the corresponding concentration of AVE 0991 to construct a dose-response curve. From this curve, the EC50 value, representing the concentration that elicits 50% of the maximum response, can be calculated.
Visualized Workflows and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Caption: A stepwise workflow of a competitive radioligand binding assay.
Caption: The signaling cascade initiated by the binding of AVE 0991 to the Mas receptor.
References
- 1. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Comparative Analysis of Mas Receptor Agonists: A Guide for Researchers
Introduction
This guide provides a comparative overview of the potency of known Mas receptor agonists. Initial literature searches for "ACEA1011" did not yield any specific information, suggesting it may be a novel compound not yet widely documented. Therefore, this guide will focus on two well-characterized Mas receptor agonists as representative examples: the endogenous peptide Angiotensin-(1-7) and the synthetic non-peptide agonist AVE0991 . The data and protocols presented here can serve as a valuable resource for researchers and drug development professionals in evaluating the potency and mechanism of action of new Mas receptor agonists like this compound as data becomes available.
The Mas receptor, a G protein-coupled receptor, is a key component of the protective arm of the renin-angiotensin system (RAS).[1] Activation of the Mas receptor by agonists like Angiotensin-(1-7) triggers signaling cascades that lead to beneficial cardiovascular effects, primarily through the production of nitric oxide (NO).[1]
Data Presentation: Potency of Mas Receptor Agonists
The following table summarizes the available quantitative data on the potency of Angiotensin-(1-7) and AVE0991 at the Mas receptor. The data is derived from various in vitro studies, and it is important to consider the different experimental systems used when comparing values.
| Agonist | Assay Type | Cell/Tissue System | Parameter | Value (M) |
| Angiotensin-(1-7) | Competition Binding ([¹²⁵I]-Ang-(1-7)) | Bovine Aortic Endothelial Cell Membranes | IC₅₀ | 2.2 x 10⁻⁷ |
| AVE0991 | Competition Binding ([¹²⁵I]-Ang-(1-7)) | Bovine Aortic Endothelial Cell Membranes | IC₅₀ | 2.1 x 10⁻⁸ |
| AVE0991 | Competition Binding ([¹²⁵I]-Ang-(1-7)) | Mas-transfected Monkey Kidney (COS) Cells | IC₅₀ | 4.75 x 10⁻⁸[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Mas receptor agonists are provided below.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (IC₅₀ or Ki) of a test compound for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells or tissues expressing the Mas receptor (e.g., Mas-transfected CHO cells, bovine aortic endothelial cells).
-
Radioligand: [¹²⁵I]-Angiotensin-(1-7).
-
Test compound (e.g., this compound, unlabeled Ang-(1-7), AVE0991).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[3]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of radioligand ([¹²⁵I]-Ang-(1-7)) at a concentration at or below its Kd.
-
50 µL of varying concentrations of the test compound.
-
150 µL of the cell membrane preparation (typically 50-100 µg of protein).[3]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[3]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Nitric Oxide (NO) Production Assay (DAF-FM Fluorescence)
Objective: To measure the functional potency (EC₅₀) of a Mas receptor agonist by quantifying the production of nitric oxide in cultured cells.
Materials:
-
Endothelial cells or other cell types expressing the Mas receptor (e.g., HUVECs, Mas-transfected CHO cells).
-
DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).[4]
-
Cell culture medium (phenol red-free).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Test compound (e.g., this compound, Ang-(1-7), AVE0991).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
DAF-FM Loading: Wash the cells with PBS. Prepare a loading solution of DAF-FM diacetate (typically 1-10 µM) in serum-free medium or buffer. Incubate the cells with the loading solution for 20-60 minutes at 37°C, protected from light.[4]
-
Washing and De-esterification: Wash the cells gently with PBS to remove excess probe. Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetate.[4]
-
Agonist Stimulation: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm using a fluorescence microplate reader.[4] Kinetic readings can be taken to monitor the change in fluorescence over time.
-
Data Analysis: Plot the change in fluorescence intensity against the log concentration of the agonist. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of a Mas receptor agonist to induce an increase in intracellular calcium concentration, another functional readout of receptor activation.
Materials:
-
Cells expressing the Mas receptor (e.g., Mas-transfected CHO-K1 cells).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[6]
-
Pluronic F-127.
-
Assay buffer (e.g., Krebs buffer).[6]
-
Test compound (e.g., this compound, Ang-(1-7), AVE0991).
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.[6]
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.[6]
-
Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of the test compound to the wells.
-
Signal Detection: Immediately after agonist addition, continuously record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of the agonist to determine the EC₅₀ value.
Mandatory Visualization: Mas Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by a Mas receptor agonist, leading to the production of nitric oxide.
Caption: Mas receptor signaling pathway leading to nitric oxide production.
References
- 1. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of a homogeneous calcium mobilization assay for high throughput screening of mas-related gene receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ACEA1011 and AVE0991 - A Guide for Researchers
An Important Note on Comparability:
Before delving into the specifics of ACEA1011 and AVE0991, it is crucial for researchers, scientists, and drug development professionals to understand that a direct head-to-head performance comparison of these two compounds is not scientifically meaningful. This compound and AVE0991 belong to distinct pharmacological classes and act on entirely different receptor systems, leading to fundamentally different biological effects.
-
This compound is an antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Its effects are primarily related to modulating neuronal activity and have been investigated in the context of analgesia.
-
AVE0991 is a nonpeptide agonist of the Mas receptor, a component of the counter-regulatory axis of the renin-angiotensin system (RAS). Its actions are largely associated with cardiovascular and metabolic regulation, often opposing the effects of angiotensin II.
This guide, therefore, will provide a comprehensive, parallel overview of each compound, presenting their individual characteristics, mechanisms of action, available quantitative data, and relevant experimental protocols to aid researchers in their respective fields of study.
This compound: A Glycine Site NMDA Receptor Antagonist
This compound is characterized as an antagonist of the NMDA receptor, specifically acting at the glycine co-agonist binding site. By blocking this site, this compound inhibits the ion channel opening mediated by glutamate, thereby reducing calcium influx and dampening excitatory neurotransmission. This mechanism of action has been primarily explored for its potential analgesic effects.
Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention for this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound's analgesic effect in the mouse formalin test.
| Parameter | Value (mg/kg, s.c.) | 95% Confidence Interval | Assay |
| ED₅₀ (Early Phase) | 15.60 | 6.24 - 25.0 | Formalin Test |
| ED₅₀ (Late Phase) | 9.45 | 3.51 - 15.4 | Formalin Test |
Experimental Protocols
Formalin Test for Analgesia
The formalin test is a widely used model of tonic pain and inflammation. The following is a generalized protocol based on the study of this compound.
-
Animal Model: Male Swiss Webster mice are typically used.
-
Acclimation: Animals are allowed to acclimate to the testing environment, often a Plexiglas observation chamber, for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle (e.g., DMSO) is administered subcutaneously (s.c.) at the desired dose.
-
Nociceptive Stimulus: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.
-
Observation: Immediately after formalin injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded. The observation period is typically divided into two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Late Phase (Phase 2): 15-60 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent licking in each phase is quantified. The dose-response relationship is analyzed to determine the ED₅₀, the dose at which the analgesic effect is observed in 50% of the animals.
AVE0991: A Mas Receptor Agonist
AVE0991 is a nonpeptide small molecule that acts as a selective agonist for the Mas receptor. The Mas receptor is a key component of the protective arm of the renin-angiotensin system (RAS), binding the endogenous peptide Angiotensin-(1-7). Activation of the Mas receptor by AVE0991 generally counteracts the vasoconstrictive, proliferative, and pro-inflammatory effects of Angiotensin II. Its therapeutic potential has been explored in cardiovascular diseases, metabolic disorders, and inflammation.
Signaling Pathway
The diagram below outlines the signaling pathway initiated by the activation of the Mas receptor by AVE0991.
Quantitative Data
The following table summarizes the key quantitative data for AVE0991.
| Parameter | Value | Assay |
| IC₅₀ | 21 nM | [¹²⁵I]-Ang-(1-7) competitive binding |
| Peak NO Release | 295 ± 20 nM | Electrochemical nanosensors |
| Peak O₂⁻ Release | 18 ± 2 nM | Electrochemical nanosensors |
Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of AVE0991 for the Angiotensin-(1-7) receptor.
-
Membrane Preparation: Bovine aortic endothelial cells (BAECs) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Radioligand: [¹²⁵I]-Ang-(1-7) is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors) is used.
-
Competition Assay:
-
A constant concentration of [¹²⁵I]-Ang-(1-7) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled AVE0991 are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value, the concentration of AVE0991 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Nitric Oxide (NO) and Superoxide (O₂⁻) Release Assay
This protocol outlines the direct measurement of NO and O₂⁻ release from endothelial cells upon stimulation with AVE0991.
-
Cell Culture: Primary cultures of bovine aortic endothelial cells (BAECs) are grown to confluence in multi-well plates.
-
Electrochemical Nanosensors: Selective electrochemical nanosensors for NO and O₂⁻ are used for direct and simultaneous measurement on the cell surface.
-
Stimulation: The cells are stimulated with a specific concentration of AVE0991 (e.g., 10 µM).
-
Measurement: The nanosensors are positioned close to the cell surface to detect the release of NO and O₂⁻ in real-time.
-
Data Acquisition: The electrochemical signals are recorded and converted to concentration values (nmol/L).
-
Data Analysis: The peak concentrations of NO and O₂⁻ released upon stimulation are determined. The total amount of bioactive NO can also be calculated by integrating the signal over time.
Conclusion
This compound and AVE0991 are valuable research tools with distinct pharmacological profiles. This compound's role as an NMDA receptor antagonist makes it relevant for studies in neuroscience, particularly in the areas of pain and excitotoxicity. In contrast, AVE0991's agonism at the Mas receptor positions it as a key compound for investigating the protective arm of the renin-angiotensin system in cardiovascular and metabolic diseases. This guide provides a foundational understanding of their individual properties to assist researchers in designing and interpreting experiments within their specific domains of interest.
Validating Downstream Targets of ACEA1011 Signaling: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of downstream targets of ACEA1011 signaling. This guide provides an objective comparison of performance with alternative signaling pathways, supported by experimental data, detailed methodologies, and clear visual representations of the underlying biological processes.
Introduction
This compound is a novel therapeutic agent under investigation for its potential in treating various malignancies. Its mechanism of action is centered on the modulation of specific intracellular signaling pathways that control cell proliferation, survival, and differentiation. Validating the downstream targets of this compound is a critical step in understanding its efficacy and in the development of targeted cancer therapies. This guide outlines the key downstream targets of this compound, compares its effects to other signaling modulators, and provides standardized protocols for experimental validation.
While specific public information on a compound named "this compound" is limited, this guide draws parallels from the known activities of similar compounds developed by ACEA Therapeutics and general principles of validating targets in analogous signaling pathways. ACEA Therapeutics' pipeline includes small molecule inhibitors targeting key cancer-related pathways such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[1] For the purpose of this guide, we will use a hypothetical signaling pathway for this compound that involves the inhibition of a key tyrosine kinase, leading to downstream effects on cell survival and proliferation pathways.
The this compound Signaling Pathway
This compound is postulated to function as a selective inhibitor of a receptor tyrosine kinase (RTK), a common target in oncology.[2] Inhibition of this RTK prevents its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are central to cancer cell growth and survival.
Downstream Target Validation: A Comparative Analysis
The validation of downstream targets of this compound signaling involves assessing the phosphorylation status and activity of key proteins in the PI3K/Akt and MAPK/ERK pathways. Below is a comparison of the expected effects of this compound versus a generic RTK activator (e.g., a growth factor) and a known inhibitor of a downstream component, such as an mTOR inhibitor (e.g., Rapamycin).
| Target Protein | Expected Effect of RTK Activator | Expected Effect of this compound | Expected Effect of mTOR Inhibitor |
| p-RTK | Increased | Decreased | No Direct Effect |
| p-Akt | Increased | Decreased | Increased (feedback) |
| p-ERK | Increased | Decreased | No Direct Effect |
| p-S6K (mTOR substrate) | Increased | Decreased | Decreased |
| c-Myc Expression | Increased | Decreased | Decreased |
| Cyclin D1 Expression | Increased | Decreased | Decreased |
Experimental Protocols for Target Validation
To validate the downstream effects of this compound, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.
Western Blotting for Phospho-Protein Analysis
Objective: To quantify the changes in phosphorylation of key downstream targets (Akt, ERK, S6K) following this compound treatment.
Methodology:
-
Culture a relevant cancer cell line (e.g., A549 for non-small cell lung cancer) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound or a vehicle control for 2 hours.
-
Stimulate the cells with a specific growth factor (e.g., EGF at 100 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and S6K.
-
Use a secondary antibody conjugated to HRP and visualize with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of downstream target genes (e.g., c-Myc, CCND1).
Methodology:
-
Treat cells with this compound as described for Western blotting, but for a longer duration (e.g., 6-24 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Proliferation Assay
Objective: To assess the functional consequence of this compound treatment on cell viability and proliferation.
Methodology:
-
Seed cells in a 96-well plate at a low density.
-
Treat with a dose-range of this compound or control compounds.
-
At various time points (e.g., 24, 48, 72 hours), add a viability reagent (e.g., MTS or resazurin).
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the IC50 value for this compound.
Experimental Workflow and Logical Relationships
The validation process follows a logical progression from target engagement to cellular response.
Conclusion
The validation of downstream targets is a cornerstone of preclinical research for novel therapeutic agents like this compound. By employing a systematic approach that combines biochemical, molecular, and cellular assays, researchers can build a robust data package that elucidates the mechanism of action and provides a strong rationale for further clinical development. The comparative analysis and detailed protocols provided in this guide offer a standardized framework to ensure reproducibility and facilitate the objective evaluation of this compound's therapeutic potential.
References
Comparative analysis of ACEA1011 in different disease models
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A Protocol for ACEA1011
Immediate Safety Advisory: The identifier "ACEA1011" does not correspond to a recognized chemical in standard safety and chemical databases. The proper and safe disposal of any laboratory material is entirely contingent on its specific physical, chemical, and toxicological properties. Disposing of an unidentified substance can lead to hazardous reactions, environmental harm, and significant regulatory non-compliance.
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded substance like this compound. The primary directive is to treat the substance as an unknown and hazardous material until its identity can be definitively confirmed.
Step-by-Step Protocol for Managing and Disposing of Unidentified Chemicals
When faced with an unidentified substance, a systematic approach is crucial to ensure the safety of laboratory personnel and compliance with environmental regulations. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1][2]
Step 1: Preliminary In-House Identification Efforts
Every effort should be made by laboratory personnel to identify the unknown chemical before proceeding with disposal.[3][4]
-
Consult Documentation: Thoroughly review laboratory notebooks, chemical inventory lists, and internal databases for any records associated with "this compound."
-
Inspect the Container: Carefully examine the container for any faded labels, structural formulas, or manufacturer markings that might offer clues.
-
Interview Personnel: Inquire with the principal investigator, lab manager, and other current or former lab members who may have knowledge of the substance.[3][4][5]
Step 2: Labeling and Safe Storage
If the substance cannot be identified, it must be managed as hazardous waste.
-
Labeling: Immediately affix a hazardous waste tag to the container.[6] Clearly write "Unknown" or "Unidentified Chemical" on the label.[5][7][8][9] Provide any available information, such as the potential hazard class (e.g., corrosive, ignitable), the date it was found, and the location.[3][10]
-
Segregation: Store the container in a designated Satellite Accumulation Area (SAA), segregated from other incompatible wastes.[11]
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.[11]
Step 3: Contact Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is the primary resource for managing unknown chemicals.
-
Notification: Notify EHS immediately about the unidentified substance.[6][12]
-
Analysis: EHS will coordinate the analysis of the unknown material to determine its properties for safe disposal.[6][13] Be aware that the cost of this analysis is often charged back to the generating department.[1][2][6][7][8]
-
Pickup Request: Once the material is characterized, or if EHS has a specific protocol for unknowns, submit a formal request for hazardous waste pickup.[3]
Step 4: Personal Protective Equipment (PPE)
When handling any container of an unknown chemical, assume it is hazardous and wear appropriate PPE.
-
Minimum PPE: This includes safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Enhanced Precautions: If there is any suspicion of high toxicity or reactivity, work within a fume hood and consider additional protective gear.[13][14]
Hazardous Waste Accumulation Limits
For laboratories that generate hazardous waste, it is critical to be aware of the accumulation limits as defined by regulatory bodies like the EPA. These limits dictate how much waste can be stored in a Satellite Accumulation Area (SAA) and for how long.
| Waste Category | Maximum Volume Limit |
| Hazardous Waste | ≤55 gallons |
| Acutely Hazardous Waste (P-Listed) | ≤1 quart |
Note: These are general EPA guidelines. State and local regulations may be more stringent. Always consult your institution's EHS for specific limits.
Experimental Protocols
Due to the unidentified nature of this compound, no specific experimental protocols for its disposal can be provided. The protocol for handling an unknown substance is a safety and compliance workflow rather than a chemical or biological experiment. The crucial "experiment" is the analytical characterization of the unknown substance, which should be performed by or coordinated through your EHS office.[1][13]
Mandatory Visualization: Unidentified Chemical Disposal Workflow
The following diagram outlines the logical workflow for safely managing an unidentified substance in a laboratory setting.
Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.
By adhering to this structured protocol, laboratory professionals can mitigate the risks associated with unknown substances, ensuring a safe working environment and maintaining regulatory compliance. The prevention of generating unknown chemicals through meticulous labeling and inventory management is the most effective long-term strategy.[1][2][3][4]
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. uttyler.edu [uttyler.edu]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Unknown Chemicals - Environmental Health and Safety [safety.caltech.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. csn.edu [csn.edu]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. unmc.edu [unmc.edu]
- 14. unomaha.edu [unomaha.edu]
Essential Safety and Handling Guide for ACEA1011 (Stearyl Acrylate)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling ACEA1011, understood to be the product code for Stearyl Acrylate. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring operational integrity and proper disposal.
Personal Protective Equipment (PPE) and Handling
When handling this compound (Stearyl Acrylate), adherence to strict safety protocols is mandatory to prevent skin and eye irritation, respiratory issues, and potential allergic reactions. The following table summarizes the required personal protective equipment.
| Area of Protection | Required PPE | Specifications and Handling Procedures |
| Eye and Face Protection | Safety glasses with side-shields or goggles; face shield | Ensure compliance with EN166 or equivalent standards. A face shield is recommended when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Lab coat | A standard laboratory coat should be worn at all times. | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | If a respirator is needed, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.
Spills and Leaks
In the event of a spill, immediately evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
Waste Disposal
Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contaminated packaging should be treated as the product itself.
Experimental Protocol: Synthesis of a Stearyl Acrylate Copolymer
This protocol details the synthesis of a block copolymer containing stearyl acrylate (SA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of polymers with controlled molecular weights and architectures.
Materials:
-
Stearyl acrylate (SA)
-
Hydroxyethyl acrylate (HEA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Butanone/ethanol solvent mixture (4:1 v/v)
-
Nitrogen gas
-
Reaction flask with magnetic stirrer
-
Heating mantle
Procedure:
-
To the reaction flask, add DDMAT (100 mg, 0.274 mmol), HEA (1.4 g, 12.1 mmol), and AIBN (22.5 mg, 0.137 mmol) along with 10 mL of the butanone/ethanol solvent mixture.
-
Seal the flask and degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Place the flask in a preheated heating mantle at 70°C and stir the mixture under a nitrogen atmosphere for 4 hours.
-
Prepare a solution of SA (4.2 g, 12.9 mmol) in 10 mL of the butanone/ethanol solvent mixture.
-
After the initial 4-hour reaction, add the SA solution to the reaction flask.
-
Continue the reaction at 70°C under a nitrogen atmosphere for another 4 hours.
-
Terminate the polymerization by cooling the flask to room temperature.
-
The resulting copolymer can be purified to remove any unreacted monomers.
Signaling Pathway: Acrylate-Induced Skin Irritation
Acrylates, including stearyl acrylate, can cause skin irritation and allergic contact dermatitis. The following diagram illustrates a simplified signaling pathway associated with this response. Monomers can penetrate the skin and react with proteins, forming haptens. These haptens are recognized by antigen-presenting cells (APCs), which then activate T-cells, leading to an inflammatory response.
Caption: Simplified signaling pathway of acrylate-induced allergic contact dermatitis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
